6,7-Dichloroquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWRUWYXLAQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348649 | |
| Record name | 6,7-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19853-64-6 | |
| Record name | 6,7-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6,7-dichloroquinoxaline: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-dichloroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, substituted with electron-withdrawing chlorine atoms, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the core chemical properties, structure, and a key biological signaling pathway associated with a prominent derivative of this compound. Detailed experimental protocols for its synthesis are also presented to facilitate further research and development.
Chemical Properties and Structure
This compound is a solid organic compound with the chemical formula C₈H₄Cl₂N₂. The presence of the dichloro-substituted benzene ring fused to a pyrazine ring defines its fundamental structure and influences its chemical reactivity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂ | |
| Molecular Weight | 199.04 g/mol | |
| Melting Point | 210 °C | [1][2] |
| Boiling Point | 315.2 ± 37.0 °C (Predicted) | [1] |
| Appearance | Solid | |
| CAS Number | 19853-64-6 | [1] |
Solubility Data
Experimentally determined solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on its chemical structure, it is expected to exhibit low solubility in water and higher solubility in polar aprotic and some non-polar organic solvents. A systematic determination of its solubility profile is recommended for its application in solution-phase reactions and biological assays.
Spectral Data
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the condensation reaction between 4,5-dichloro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, such as glyoxal.[3] This reaction proceeds readily, often under mild conditions, to form the stable quinoxaline ring system.
Experimental Protocol: Synthesis from 4,5-dichloro-1,2-phenylenediamine and Glyoxal
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Methanol (or other suitable solvent like ethanol, acetonitrile)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4,5-dichloro-1,2-phenylenediamine in a suitable solvent such as methanol.
-
To the stirred solution, add 1 to 1.1 equivalents of a 40% aqueous solution of glyoxal dropwise at room temperature.[3]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 1-2 hours), the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified crystals of this compound under vacuum.
Biological Significance and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A notable derivative, this compound-2,3-dione (DCQX), has been extensively studied as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system.[4][5]
Inhibition of NMDA Receptor Signaling by this compound-2,3-dione (DCQX)
DCQX acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[4] The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the receptor's ion channel. By blocking the glycine binding site, DCQX prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This mechanism is crucial for modulating excitatory neurotransmission and has implications for treating conditions associated with NMDA receptor overactivation, such as excitotoxicity in stroke and neurodegenerative diseases.
The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of inhibition by DCQX.
Caption: NMDA Receptor signaling and inhibition by DCQX.
Conclusion
This compound represents a valuable building block in the development of novel therapeutic agents and functional materials. Its straightforward synthesis allows for the generation of diverse libraries of derivatives for screening and optimization. The well-characterized antagonistic activity of its derivative, DCQX, at the NMDA receptor highlights the potential of the quinoxaline scaffold in targeting key signaling pathways in the central nervous system. Further research into the synthesis of novel this compound derivatives and the elucidation of their structure-activity relationships is warranted to fully explore their therapeutic potential.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. This compound-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Solubility of 6,7-Dichloroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dichloroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount for formulation, bioavailability, and assay development. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of publicly available quantitative data, this document provides a comprehensive framework for its experimental determination. Detailed protocols for established solubility measurement techniques are presented, along with a structured template for data presentation to encourage standardized and comparable results. Furthermore, this guide includes visualizations of a probable synthetic workflow and a key signaling pathway where quinoxaline derivatives are known to be active, providing a broader context for the compound's application.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this compound in common organic and inorganic solvents. The structural characteristics of this compound—a planar, aromatic system with two chlorine substituents—suggest it is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents. For comparison, the related compound 2,6-dichloroquinoxaline is reportedly insoluble in water but soluble in benzene and toluene.
To facilitate the systematic collection and comparison of solubility data, the following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Non-polar Solvents | Hexane | |||||
| Toluene | ||||||
| Dichloromethane | ||||||
| Polar Aprotic Solvents | Acetone | |||||
| Ethyl Acetate | ||||||
| Acetonitrile | ||||||
| Tetrahydrofuran (THF) | ||||||
| Dimethylformamide (DMF) | ||||||
| Dimethyl Sulfoxide (DMSO) | ||||||
| Polar Protic Solvents | Methanol | |||||
| Ethanol | ||||||
| Isopropanol | ||||||
| Water | ||||||
| Phosphate-Buffered Saline (pH 7.4) |
Experimental Protocols for Solubility Determination
To ensure accuracy and reproducibility in determining the solubility of this compound, two standard methods are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known volume of solvent at equilibrium.[1][2][3][4]
Materials:
-
This compound
-
Selected solvents
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[1]
-
Separation of Solid and Liquid Phases: Allow the solution to stand at the constant temperature to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution using a syringe filter compatible with the solvent.
-
Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporating dish.[1]
-
Drying and Weighing: Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.[1]
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the filtrate used.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that possess a chromophore and is often used for determining the solubility of sparingly soluble substances.[5][6][7]
Materials:
-
This compound
-
Selected solvents
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Determination of Maximum Absorbance (λmax): Prepare a dilute, known concentration solution of this compound in the solvent of interest. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[5][7]
-
Preparation of a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.[6]
-
Preparation and Equilibration of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to reach equilibrium.
-
Sample Preparation and Analysis: Withdraw a filtered aliquot of the supernatant as described in step 3 of the Gravimetric Method. Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the absorbance of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.
Mandatory Visualizations
Synthesis Workflow
The synthesis of this compound can be logically approached through the condensation of 4,5-dichloro-1,2-phenylenediamine with glyoxal. The following diagram illustrates a general experimental workflow for this synthesis and subsequent purification.
Signaling Pathway
Quinoxaline derivatives are known to act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. By blocking the binding of the co-agonist glycine, these compounds can inhibit ion flux through the NMDA receptor channel. The following diagram illustrates this mechanism within the NMDA receptor signaling pathway.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Biological Versatility of 6,7-Dichloroquinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in the development of novel therapeutics. Among these, 6,7-dichloroquinoxaline derivatives have emerged as a particularly promising class of compounds, exhibiting potent activities across a spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders. The presence of dichloro substitution at the 6 and 7 positions of the quinoxaline ring significantly influences the molecule's electronic properties and its ability to interact with various biological targets.
This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data on their biological effects, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Antitumor Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The antitumor activity of various this compound derivatives has been quantified using in vitro cytotoxicity assays, most commonly the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 1 | F2408 | Not Specified | Toxic (Specific value not provided) | [1] |
| Compound 2 | 5RP7 (H-ras active) | Not Specified | Significant inhibitory effect at 50 nM | [1] |
| DCQ (2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide) | Human Colon Cancer Cells | Colon | Potent at 1 µM | [2] |
| 6,7-dichloro-2,3-diphenylquinoxaline | F2408 | Not Specified | Less toxic than other tested compounds | [1] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | Human Gastric Adenocarcinoma | 0.073 | [3] |
Mechanism of Action: Kinase Inhibition
A primary mechanism through which quinoxaline derivatives exert their anticancer and neuroprotective effects is the inhibition of protein kinases.[4] Dysregulation of kinase activity is a hallmark of many diseases. Analogs of 6,7-dimethyl quinoxaline have shown selectivity for Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).[4][5]
Signaling Pathway: GSK3β and DYRK1A in Cancer and Neurodegeneration
GSK3β and DYRK1A are implicated in various cellular processes, including cell proliferation, apoptosis, and neuronal development. Their aberrant activity is associated with cancer and neurodegenerative diseases like Alzheimer's. This compound derivatives that inhibit these kinases can modulate downstream signaling pathways, leading to therapeutic effects.
Anti-inflammatory Activity
Certain quinoxaline derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are key mediators in the inflammatory cascade and are implicated in a variety of inflammatory diseases.
Signaling Pathway: TNF-α and IL-6 in Inflammation
The binding of TNF-α and IL-6 to their respective receptors triggers intracellular signaling cascades, primarily involving the NF-κB and JAK/STAT pathways, leading to the transcription of genes involved in inflammation. This compound derivatives can interfere with these pathways to exert their anti-inflammatory effects.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-8 | [6][7] |
| Quinoxaline 1,4-di-N-oxide derivatives | Nocardia brasiliensis | <1 | [8] |
Neuroprotective Effects
Emerging research suggests that certain this compound derivatives may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[9][10][11] Their mechanisms of action are thought to involve the modulation of neuronal signaling pathways and the protection of neurons from oxidative stress and apoptosis.
Experimental Protocols
Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxaline Derivatives
A general and widely used method for the synthesis of 6,7-dichloro-2,3-disubstituted-quinoxalines involves the condensation of 4,5-dichlorobenzene-1,2-diamine with a 1,2-dicarbonyl compound.[3][12]
Materials:
-
4,5-dichlorobenzene-1,2-diamine
-
1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenyl derivative)
-
Glacial acetic acid or other suitable solvent
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve 4,5-dichlorobenzene-1,2-diamine in glacial acetic acid.[12]
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.[12]
-
Heat the mixture to reflux for 4-5 hours.[12]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.[3]
-
Collect the solid product by filtration and wash it with cold water.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6,7-dichloro-2,3-disubstituted-quinoxaline.[3]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the quinoxaline derivatives and incubate for 48-72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[16]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., GSK3β, DYRK1A)
-
Kinase-specific substrate
-
This compound derivative
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compound.
-
In a multi-well plate, add the kinase, substrate, and inhibitor solution.[5]
-
Initiate the kinase reaction by adding ATP.[5]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]
-
Stop the reaction and detect the remaining ATP using the luminescent kinase assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.[5]
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion
This compound derivatives represent a versatile and potent class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegenerative diseases underscores their potential as lead compounds for the development of novel therapeutics. The synthetic accessibility of the quinoxaline core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. Further investigation into the precise molecular mechanisms of action and structure-activity relationships of these derivatives will be crucial in translating their therapeutic promise into clinical applications. This guide provides a foundational resource for researchers dedicated to advancing the field of drug discovery with this remarkable class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scite.ai [scite.ai]
- 11. DYRK1A kinase inhibitors with emphasis on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. turkjps.org [turkjps.org]
In vitro studies of 6,7-dichloroquinoxaline anticancer activity
An In-Depth Technical Guide on the In Vitro Anticancer Activity of 6,7-Dichloroquinoxaline Derivatives
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The anticancer potential of quinoxaline derivatives often stems from their ability to inhibit crucial protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2] Furthermore, certain derivatives have been demonstrated to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancerous cells.[2][3]
This technical guide focuses on the in vitro anticancer activity of a specific subset of these compounds: this compound derivatives. We will delve into their cytotoxic effects on various cancer cell lines, elucidate the underlying molecular mechanisms of action, and provide detailed experimental protocols for their evaluation.
In Vitro Anticancer Activity: A Quantitative Overview
The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies.
One notable derivative, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has demonstrated significant growth-suppressive effects. In T-84 human colon cancer cells, DCQ was found to induce a significant increase in apoptotic cells.[4][5] In a study on adult T-cell leukemia (ATL), DCQ induced dose-dependent growth inhibition in both HTLV-1 positive (C91-PL and HuT-102) and negative (CEM and Jurkat) malignant T-cells, primarily through the induction of apoptosis.[6]
The substitution on the quinoxaline ring plays a crucial role in the cytotoxic activity. Studies have shown that 6,7-dichloro derivatives are among the most potent cytotoxins.[7]
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | T-84 (Colon Cancer) | Not specified in abstract | [4][5] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | C91-PL (ATL) | Dose-dependent inhibition | [6] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | HuT-102 (ATL) | Dose-dependent inhibition | [6] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | CEM (Malignant T-cell) | Dose-dependent inhibition | [6] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Jurkat (Malignant T-cell) | Dose-dependent inhibition | [6] |
| 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives | F2408 (Normal) | Varied | [8] |
| 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives | 5RP7 (H-ras active) | Varied | [8] |
Note: Specific IC50 values for DCQ were not detailed in the abstracts of the provided search results, but its potent activity was highlighted.
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are primarily attributed to their ability to induce apoptosis and cause cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been shown to induce apoptosis through the modulation of key regulatory proteins. In T-84 colon cancer cells, DCQ significantly decreased the levels of the anti-apoptotic protein Bcl-2 and increased the expression of the pro-apoptotic protein Bax.[4][5] In adult T-cell leukemia cell lines, DCQ treatment led to a reduction in the anti-apoptotic Bcl-2alpha protein level.[6] This shift in the Bcl-2/Bax ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases.
Furthermore, DCQ has been observed to upregulate the protein levels of p53 and p21, which are key mediators of apoptosis and cell cycle arrest.[6] The inhibition of extracellular signal-regulated kinase (ERK) phosphorylation may also contribute to the apoptogenic effects of DCQ.[4][5]
Cell Cycle Arrest
Cell cycle arrest is another mechanism by which anticancer agents inhibit tumor growth. Some quinoxaline 1,4-dioxide derivatives have been shown to induce cell cycle arrest at the G2/M phase.[4][5] This is often associated with the inhibition of cyclin B expression.[4] While DCQ's primary effect in T-84 cells was apoptosis induction without noticeable effects on the cell cycle, other quinoxaline derivatives have demonstrated a clear impact on cell cycle progression.[4][5] For instance, compound VIIIc, a quinoxaline derivative, induced significant cell cycle arrest at the G2/M phase in HCT116 cells.[3]
Experimental Protocols
The in vitro evaluation of this compound derivatives involves a series of standardized assays to determine their anticancer activity and elucidate their mechanisms of action.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10³ cells/ml) and allowed to attach overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24 hours).[8]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V/PI double staining followed by flow cytometry is a widely used method to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with the this compound derivative for the desired time.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Conclusion
In vitro studies have established this compound derivatives, particularly 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), as a promising class of anticancer agents. Their mechanism of action involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the p53 pathway, as well as the potential for inducing cell cycle arrest. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds. Further research is warranted to optimize their structure for enhanced potency and selectivity, and to explore their efficacy in in vivo models, which will be crucial for their potential translation into clinical applications for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
6,7-Dichloroquinoxaline-2,3-dione: A Technical Guide to its Selective Antagonism of NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6,7-dichloroquinoxaline-2,3-dione (DCQX) as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It details the compound's mechanism of action, available quantitative data on its potency, and comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in the development of novel therapeutics targeting the glutamatergic system.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] For channel activation, both the glutamate and glycine binding sites must be occupied.[3]
The glycine binding site on the GluN1 subunit represents a key allosteric modulatory site for controlling NMDA receptor activity. This compound-2,3-dione (DCQX) is a quinoxaline derivative that has been identified as a potent and selective competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[4][5] Its selectivity for the glycine site, as opposed to the glutamate binding site, makes it a valuable pharmacological tool for dissecting the specific roles of the co-agonist site in NMDA receptor function and for investigating the therapeutic potential of glycine site modulation.
Mechanism of Action
DCQX exerts its antagonistic effect by competing with the endogenous co-agonists, glycine and D-serine, for the binding pocket on the GluN1 subunit of the NMDA receptor. By occupying this site, DCQX prevents the necessary conformational changes required for channel opening, even when the glutamate binding site on the GluN2 subunit is occupied.[5] This results in the inhibition of NMDA receptor-mediated ion flux and downstream signaling cascades.
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory activity of this compound-2,3-dione (DCQX). It is important to note that while DCQX is established as a selective antagonist for the glycine binding site, comprehensive quantitative data detailing its specific affinity (Kᵢ) or inhibitory concentration (IC₅₀) across different NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.) is not extensively available in the public domain. The provided data is from studies on native receptors in brain tissue.
| Compound | Parameter | Value | Species | Brain Region/Preparation | Reference |
| This compound-2,3-dione (DCQX) | IC₅₀ | ~5.7 µM | Guinea Pig | Frontal cortex membranes | [6] |
Note: The IC₅₀ value represents the concentration of DCQX that inhibits 50% of [³H]glycine binding.
Experimental Protocols
Detailed methodologies for key experiments to characterize the antagonistic properties of DCQX at the NMDA receptor are provided below.
Radioligand Binding Assay: Competitive Inhibition of [³H]glycine Binding
This protocol describes a competitive binding assay to determine the affinity of DCQX for the strychnine-insensitive glycine binding site on the NMDA receptor.
Objective: To determine the IC₅₀ and subsequently the Kᵢ value of DCQX by measuring its ability to displace the binding of a radiolabeled ligand ([³H]glycine) from the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]glycine (radioligand)
-
This compound-2,3-dione (DCQX)
-
Unlabeled glycine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer + [³H]glycine.
-
Non-specific Binding: Assay buffer + [³H]glycine + a saturating concentration of unlabeled glycine (e.g., 1 mM).
-
Competitive Binding: Assay buffer + [³H]glycine + varying concentrations of DCQX (e.g., from 1 nM to 100 µM).
-
-
Incubation: Add the prepared rat cortical membranes to each well. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the DCQX concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of DCQX.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]glycine and Kᴅ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology: Inhibition of NMDA Receptor-Mediated Currents
This protocol details the use of whole-cell patch-clamp electrophysiology to functionally assess the antagonistic effect of DCQX on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
Objective: To measure the effect of DCQX on the amplitude of NMDA receptor-mediated currents and to determine its potency (IC₅₀) and mechanism of antagonism (e.g., competitive vs. non-competitive).
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal solution (pipette solution): e.g., containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.3 with CsOH.
-
External solution (bath solution): e.g., containing (in mM): 140 NaCl, 5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0.001 TTX (to block voltage-gated sodium channels), 0.01 bicuculline (to block GABAₐ receptors); pH adjusted to 7.4 with NaOH.
-
NMDA and Glycine stock solutions.
-
DCQX stock solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere and grow.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
-
Eliciting NMDA Receptor Currents:
-
Perfuse the cell with an external solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
-
Application of DCQX:
-
Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of DCQX with the NMDA and glycine solution.
-
Record the steady-state current amplitude in the presence of each DCQX concentration.
-
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA-evoked current in the absence and presence of different concentrations of DCQX.
-
Normalize the current amplitudes to the control response (in the absence of DCQX).
-
Plot the normalized current as a function of the DCQX concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
To investigate the mechanism of antagonism, perform a Schild analysis by measuring the dose-response curves for glycine in the presence of fixed concentrations of DCQX. A parallel rightward shift in the glycine dose-response curve is indicative of competitive antagonism.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple intracellular signaling cascades. One of the key downstream pathways involves the activation of the transcription factor CREB (cAMP response element-binding protein), which plays a crucial role in synaptic plasticity and cell survival. DCQX, by blocking the NMDA receptor at the glycine site, inhibits this entire downstream signaling cascade.
Experimental Workflow for Characterizing DCQX
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel NMDA receptor antagonist like DCQX.
Conclusion
This compound-2,3-dione (DCQX) is a valuable pharmacological tool for studying the role of the glycine co-agonist site in NMDA receptor function. Its selectivity for the glycine site allows for the specific investigation of this modulatory site's contribution to synaptic transmission, plasticity, and excitotoxicity. While further studies are needed to fully elucidate its selectivity profile across different NMDA receptor subunit combinations, the information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize DCQX in their investigations of the glutamatergic system.
References
- 1. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct GluN1 and GluN2 Structural Determinants for Subunit-Selective Positive Allosteric Modulation of N-Methyl-d-aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. umimpact.umt.edu [umimpact.umt.edu]
- 5. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active molecules. The versatility of the quinoxaline scaffold allows for a wide range of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of chloro substituents on the benzene ring, as in 6,7-dichloroquinoxaline, can significantly modulate the physicochemical and biological properties of the molecule, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.
These application notes provide a detailed protocol for the efficient synthesis of this compound from 4,5-dichlorobenzene-1,2-diamine and glyoxal. The presented methodology is based on a contemporary, catalyst-free approach, offering high efficiency and adherence to the principles of green chemistry.
Data Presentation
A summary of the physical and chemical properties of the key reactants and the product is provided below for quick reference.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4,5-Dichlorobenzene-1,2-diamine | 4,5-dichloro-1,2-diaminobenzene | C₆H₆Cl₂N₂ | 177.03 | 158-164 | 5348-42-5 |
| Glyoxal | Ethane-1,2-dione | C₂H₂O₂ | 58.04 | 15 | 107-22-2 |
| This compound | This compound | C₈H₄Cl₂N₂ | 199.04 | Not available in cited literature | 19853-64-6 |
Experimental Protocols
The following protocol details a rapid and efficient, catalyst-free synthesis of this compound.
Protocol 1: Rapid Catalyst-Free Synthesis at Room Temperature
This method is adapted from a general procedure for quinoxaline synthesis which is noted for its simplicity, speed, and environmentally benign conditions.
Materials:
-
4,5-Dichlorobenzene-1,2-diamine (1.0 mmol, 177.03 mg)
-
Glyoxal (40% aqueous solution, 1.0 mmol, 0.145 mL)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add 4,5-dichlorobenzene-1,2-diamine (1.0 mmol, 177.03 mg).
-
Add methanol (5 mL) to the flask and stir the mixture at room temperature until the diamine is fully dissolved.
-
To the stirred solution, add the 40% aqueous solution of glyoxal (1.0 mmol, 0.145 mL) in one portion.
-
Continue to stir the reaction mixture vigorously at room temperature for 1-5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction (disappearance of the starting diamine), the product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
Expected Yield: While a specific yield for the dichloro-derivative is not provided in the primary literature for this rapid method, analogous reactions with other diamines suggest that high yields (potentially >90%) can be expected. For halogenated systems, if the reaction is sluggish, gentle heating or the use of acetic acid as a solvent may be required to drive the reaction to completion.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C5 and C8 positions, and a multiplet for the two protons on the pyrazine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the quinoxaline core.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (199.04 g/mol ), with the characteristic isotopic pattern for two chlorine atoms.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values if available.
Visualizations
Reaction Scheme
The synthesis of this compound proceeds via a condensation reaction between 4,5-dichlorobenzene-1,2-diamine and glyoxal.
Caption: Synthesis of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Condensation Reaction of Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their core structure, a fusion of benzene and pyrazine rings, serves as a privileged scaffold in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] This document provides detailed experimental protocols for the synthesis of quinoxalines via condensation reactions, summarizes quantitative data for various synthetic methods, and illustrates a key signaling pathway modulated by quinoxaline derivatives.
Data Presentation: Comparison of Synthetic Protocols
The synthesis of quinoxalines is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Various methods have been developed to optimize this reaction, ranging from traditional heating to modern microwave-assisted and green chemistry approaches. The choice of method can significantly impact reaction time, yield, and environmental footprint.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional Synthesis | ||||||
| Conventional Heating | None (or acid/base) | Ethanol/Acetic Acid | Reflux | 2 - 12 h | 34 - 85 | [2] |
| Microwave-Assisted | ||||||
| Microwave Irradiation | Iodine (5 mol%) | Ethanol/Water (1:1) | 50 | 2 - 5 min | 90 - 95 | [3] |
| Microwave (Solvent-Free) | Acidic Alumina | None | 160 | 5 min | 69 - 97 | [4][5] |
| Green Chemistry | ||||||
| Room Temperature | Camphorsulfonic Acid (20 mol%) | Ethanol | Room Temp. | 2 - 8 h | 90 - 98 | [6] |
| Room Temperature | Natural Phosphate | Methanol | Room Temp. | 1 - 45 min | 92 - 99 | |
| Solvent-Free Grinding | Silica Nanoparticles | None | Room Temp. | 15 - 60 min | 92 - 98 | [7] |
Experimental Protocols
Protocol 1: Traditional Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the classical condensation reaction using conventional heating.
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1 mmol) and benzil (1 mmol).
-
Add 10 mL of ethanol and a catalytic amount of glacial acetic acid.
-
The mixture is heated to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2,3-diphenylquinoxaline.
Protocol 2: Microwave-Assisted Green Synthesis of Quinoxaline Derivatives
This protocol utilizes microwave irradiation for a rapid and efficient synthesis, aligning with green chemistry principles by using a water-based solvent system.[3]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Ethanol/Water (1:1, 2 mL)
-
Iodine (5 mol%)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add 2 mL of a 1:1 ethanol/water mixture and iodine (5 mol%).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 50 °C for 2-5 minutes. Monitor the reaction progress by TLC.[3]
-
Upon completion, cool the vial to room temperature.
-
Add dichloromethane (10 mL) to the reaction mixture and wash successively with 5% sodium thiosulfate solution (5 mL) and brine (5 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from ethanol.
Protocol 3: Solvent-Free Synthesis of Quinoxalines by Grinding
This environmentally benign protocol avoids the use of solvents and heating.[7]
Materials:
-
Aryl 1,2-diamine (1 mmol)
-
1,2-Diketone (1 mmol)
-
Silica Nanoparticles (0.6 g)
-
Mortar and pestle
-
Ethanol for workup
Procedure:
-
In a mortar, combine the aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol), and silica nanoparticles (0.6 g).[7]
-
Grind the mixture vigorously with a pestle at room temperature for 15-60 minutes. The reaction progress can be monitored by TLC.[7]
-
After completion, transfer the reaction mixture to a flask and add hot ethanol (10 mL).[7]
-
Separate the silica nanoparticles by centrifugation or filtration.[7]
-
Concentrate the supernatant to about 5 mL and allow it to stand at room temperature for 4-5 hours to precipitate the product.[7]
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.[7]
Characterization of Quinoxaline Derivatives
The synthesized quinoxaline derivatives can be characterized using a variety of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic protons and carbons of the quinoxaline core and its substituents.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.
-
Melting Point Analysis: To assess the purity of the crystalline products.
-
Elemental Analysis (CHN): To determine the elemental composition of the synthesized compounds.[8]
Mechanism of Action and Signaling Pathway
Many quinoxaline derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[9] One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which is often hyperactivated in various cancers. Certain quinoxaline compounds have been shown to inhibit key kinases in this pathway, such as VEGFR-2, leading to the suppression of tumor growth and angiogenesis.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.
Conclusion
The condensation reaction remains a versatile and widely used method for the synthesis of quinoxaline derivatives. The choice of synthetic protocol, from traditional heating to modern green chemistry approaches, allows for the tuning of reaction efficiency and environmental impact. The diverse biological activities of quinoxalines, particularly their role as kinase inhibitors in crucial cancer-related signaling pathways, underscore their importance as a scaffold in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers in this field.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. geneonline.com [geneonline.com]
Application Notes and Protocols for Using 6,7-dichloroquinoxaline in Cell-Based Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities. Among these, 6,7-dichloroquinoxaline and its analogues have demonstrated notable potential as cytotoxic agents against various cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis, making them promising candidates for further investigation in oncology drug discovery. The mechanism of action for certain derivatives, such as 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), involves the modulation of key signaling pathways that regulate cell cycle and apoptosis.
This document provides detailed application notes and standardized protocols for utilizing this compound and its derivatives in cell-based viability assays. It is designed to offer researchers a comprehensive guide for the in vitro evaluation of these compounds, from initial cytotoxicity screening to the elucidation of their mechanism of action.
Data Presentation: In Vitro Cytotoxicity of Quinoxaline Derivatives
The following table summarizes the cytotoxic activity of various quinoxaline derivatives, including those with the 6,7-dichloro substitution, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process by 50%.
| Compound/Derivative | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | Gastric Adenocarcinoma | MTT | 0.073 | |
| Compound IV | PC-3 | Prostate | MTT | 2.11 | [1] |
| Compound VIIIc | HCT-116 | Colon | MTT | 2.5 | |
| Compound XVa | HCT-116 | Colon | MTT | 4.4 | [2] |
| Compound VIId | HCT-116 | Colon | MTT | 7.8 | [2] |
| Compound 4m | A549 | Lung | MTT | 9.32 | [2] |
| Compound VIIIa | HepG2 | Liver | MTT | 9.8 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of this compound derivatives. This colorimetric assay measures the metabolic activity of viable cells.[2]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[2]
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[2][3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[2]
-
Determine the IC50 value by plotting a dose-response curve of cell viability against the compound concentration.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivative at its predetermined IC50 concentration for 24 to 48 hours.[3] Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells (both adherent and floating) by trypsinization.
-
Wash the cells twice with cold PBS.[5]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Signaling pathway for DCQ-induced apoptosis.
References
Application Notes and Protocols for 6,7-dichloroquinoxaline in In Vitro Experiments
Introduction
6,7-dichloroquinoxaline is a heterocyclic compound belonging to the quinoxaline family, a class of molecules known for a wide range of biological activities, making them promising candidates in drug discovery. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. Due to its chemical structure, featuring a naphthalene-like core with two chloro- substituents, this compound is expected to be a poorly water-soluble, lipophilic compound.[1] This application note provides a detailed protocol for dissolving and handling this compound for use in typical in vitro experiments, such as cell-based assays and enzyme inhibition studies.
Data Presentation: Solubility Profile
Quantitative solubility data for this compound is not extensively published. However, based on the properties of related quinoxaline derivatives and general principles of solubility for organic compounds, the following table summarizes the expected solubility characteristics in common laboratory solvents.[1][2]
| Solvent | Expected Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High | Primary solvent for preparing high-concentration stock solutions.[3] |
| N,N-Dimethylformamide (DMF) | High | Alternative to DMSO for stock solutions. |
| Ethanol (Anhydrous) | Moderate | May require sonication or gentle warming to fully dissolve. |
| Methanol | Moderate | Similar to ethanol. |
| Water | Very Low / Insoluble | Not recommended for initial dissolution. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound, typically in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
Methodology:
-
Pre-warming the Solvent: If the DMSO is frozen, bring it to room temperature.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) and place it into a sterile vial.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution with a molecular weight of 199.04 g/mol , add approximately 2.51 mL of DMSO to 5 mg of the compound).
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, brief sonication in a water bath for 5-10 minutes can be applied.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C, protected from light. Properly prepared stock solutions in DMSO are generally stable for several months when stored under these conditions.[5]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for treating cells or performing enzymatic assays.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile cell culture medium or assay buffer, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes and sterile tips
Methodology:
-
Thawing the Stock Solution: Thaw one aliquot of the stock solution at room temperature.
-
Intermediate Dilutions (if necessary): For achieving very low final concentrations, it may be necessary to perform one or more intermediate dilution steps in DMSO or the final aqueous buffer.
-
Final Dilution:
-
Directly add a small volume of the DMSO stock solution to the pre-warmed cell culture medium or assay buffer. It is crucial to add the stock solution to the aqueous medium and not the other way around to minimize precipitation.
-
Immediately mix the solution thoroughly by gentle vortexing or pipetting up and down.
-
-
Solvent Concentration Control: Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5% (v/v), to prevent solvent-induced toxicity or artifacts in the experiment.[1] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.[6]
-
Precipitation Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting section below.
-
Use in Experiment: Use the freshly prepared working solutions for your in vitro experiments immediately. Do not store diluted aqueous solutions for extended periods, as the compound's stability may be compromised.[7]
Troubleshooting Solubility Issues
Precipitation of the compound upon dilution into an aqueous buffer is a common challenge with lipophilic molecules.[1]
-
Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of the compound.
-
Reduce DMSO Percentage: Ensure the final DMSO concentration is as low as possible.
-
Use of Surfactants: For some applications, adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to the aqueous medium can help maintain solubility.[1] However, the potential effects of the surfactant on the experimental system must be evaluated.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of Quinoxaline Derivatives in Neuroprotective Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The following document provides a detailed overview of the application of quinoxaline derivatives in neuroprotective studies. It clarifies the specific role of 6,7-dichloroquinoxaline-2,3-dione (DCQX) and expands upon the broader neuroprotective potential of other quinoxaline compounds.
This compound-2,3-dione (DCQX): A Specific NMDA Receptor Antagonist
Contrary to a broader neuroprotective role, this compound-2,3-dione (DCQX) is a potent and highly selective competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] Its neuroprotective effects are primarily attributed to its ability to modulate glutamatergic neurotransmission by inhibiting NMDA receptor overactivation, a key process in excitotoxicity.
Mechanism of Action: DCQX competitively displaces the binding of the co-agonist glycine to the GluN1 subunit of the NMDA receptor.[1] This allosteric modulation prevents the glutamate-induced channel opening, thereby reducing Ca²⁺ influx and mitigating downstream neurotoxic cascades. It is important to note that DCQX does not significantly affect other binding sites on the NMDA receptor complex or other glutamate receptors like AMPA and kainate receptors.[1][2]
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor Site | Ligand Displaced | IC₅₀ | Reference |
| This compound-2,3-dione (DCQX) | Glycine site of NMDA receptor | [³H]glycine | ~1 µM | [1] |
Experimental Protocol: NMDA Receptor Glycine Site Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the glycine site of the NMDA receptor.
Materials:
-
Rat brain synaptic membranes
-
[³H]glycine (specific activity ~40-60 Ci/mmol)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Triton X-100 (0.04%)
-
Test compound (e.g., DCQX) at various concentrations
-
Glycine (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrains using standard differential centrifugation methods.
-
Assay Incubation: In a final volume of 0.5 mL, incubate the synaptic membranes (50-100 µg protein) with 10 nM [³H]glycine in Tris-HCl buffer containing 0.04% Triton X-100.
-
Competitive Binding: Add increasing concentrations of the test compound (DCQX) to the incubation mixture. For determining non-specific binding, add 1 mM glycine.
-
Incubation: Incubate the samples at 4°C for 20 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with 3 mL of ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Broader Neuroprotective Applications of Quinoxaline Derivatives
Several other quinoxaline derivatives have demonstrated neuroprotective effects through diverse mechanisms beyond NMDA receptor antagonism. These mechanisms include antioxidant, anti-inflammatory, and AMPA/kainate receptor antagonist activities.
Antioxidant and Anti-inflammatory Quinoxaline Derivatives
A number of novel quinoxaline derivatives have been synthesized and evaluated for their ability to combat oxidative stress and neuroinflammation, key pathological features of neurodegenerative diseases like Alzheimer's disease.[3][4][5]
Mechanism of Action: These derivatives can exert their neuroprotective effects by:
-
Inhibiting pro-inflammatory enzymes like lipoxygenase (LOX).[5]
-
Downregulating the production of inflammatory cytokines.[3][4]
| Compound | Assay | Endpoint | Result | Reference |
| Quinoxaline Derivative 7b | In vivo anti-inflammatory | Carrageenan-induced edema | 41% inhibition | [5] |
| QX-4 and QX-6 | In vitro neuroprotection | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased intracellular ROS, and downregulated inflammatory cytokines | Substantial effects observed | [3][4] |
This protocol outlines a method to measure the intracellular reactive oxygen species (ROS) scavenging ability of quinoxaline derivatives in a neuronal cell line (e.g., PC12 or SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., PC12)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test quinoxaline derivative
-
Oxidative stress inducer (e.g., H₂O₂ or Amyloid-β peptide)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture PC12 cells in 96-well plates until they reach 70-80% confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test quinoxaline derivative for 1-2 hours.
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., 100 µM H₂O₂) to the wells and incubate for a specified period (e.g., 24 hours).
-
DCFDA Staining: Remove the medium and wash the cells with PBS. Add DCFDA solution (10 µM in PBS) to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the control group (cells treated with the oxidative stress inducer alone).
AMPA/Kainate Receptor Antagonist Quinoxaline Derivatives
Certain quinoxaline derivatives, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), are potent competitive antagonists of AMPA and kainate receptors.[6] These compounds are valuable tools for studying the role of these receptors in excitotoxicity and for developing neuroprotective strategies targeting non-NMDA receptors.
Mechanism of Action: These derivatives compete with glutamate for its binding site on AMPA and kainate receptors, thereby preventing ion channel opening and subsequent excitotoxic neuronal injury.
This protocol describes an in vitro assay to evaluate the neuroprotective effects of AMPA/kainate receptor antagonists against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Test compound (e.g., DNQX)
-
Glutamate or AMPA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Primary Neuron Culture: Isolate and culture primary neurons from embryonic rodent brains in 96-well plates.
-
Compound Treatment: After 7-10 days in vitro, pre-treat the neurons with various concentrations of the test compound for 1 hour.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) or AMPA (e.g., 10-20 µM) for 15-30 minutes.
-
Washout and Recovery: Wash the cells with fresh medium and incubate for 24 hours.
-
MTT Assay for Cell Viability: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Visualizations
Caption: Mechanism of action of this compound-2,3-dione (DCQX).
Caption: Experimental workflow for assessing antioxidant activity.
Caption: Classification of neuroprotective quinoxaline derivatives.
References
- 1. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalajrb.com [journalajrb.com]
- 5. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of quinoxaline derivatives using High-Performance Liquid Chromatography (HPLC). The protocols outlined are applicable to various matrices, including pharmaceutical formulations, biological tissues, and environmental samples.
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] Given their therapeutic potential, robust and accurate analytical methods are essential for their characterization, quantification, and structural elucidation throughout the research and drug development process.[1]
Section 1: HPLC-UV Method for Quinoxalinone Analysis
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for quantifying quinoxalinones.[2] This method is particularly suitable for analyzing samples where the analyte concentration is relatively high and the sample matrix is not overly complex.[2] The principle involves separating quinoxalinone derivatives on a reversed-phase HPLC column, followed by detection and quantification based on their characteristic UV absorbance.[1]
Experimental Protocol
Instrumentation:
-
Standard HPLC system with a UV detector.[1]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water containing phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[1][3]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: Determined by the UV spectrum of the specific quinoxaline derivative (e.g., 270 nm, 340 nm).[4]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
Sample Preparation:
Sample preparation is a critical step to remove interfering substances and pre-concentrate analytes, thereby enhancing method sensitivity and reliability.[2]
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Accurately weigh a portion of the powdered tablet equivalent to a single dose and transfer it to a volumetric flask.[4]
-
Add a suitable solvent (e.g., methanol or the mobile phase) and sonicate to dissolve the active ingredient.[4]
-
Dilute to the mark with the same solvent.[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE):
-
Quantitative Data Summary: HPLC-UV Methods
The following table summarizes key quantitative parameters for the analysis of quinoxaline compounds using HPLC-UV.
| Analyte | Matrix | HPLC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Quinoxaline-2-carboxylic acid (QCA) | Animal Tissues | Not Specified | 0.7-2.6 µg/kg (CCα) | 1.3-5.6 µg/kg (CCβ) | 70 - 110 | [5] |
| Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | Not Specified | 0.7-2.6 µg/kg (CCα) | 1.3-5.6 µg/kg (CCβ) | 70 - 110 | [5] |
| Quinoxaline | Textiles | Dikma Diamonsil C18(2) | - | 0.2 µg/mL | 90.6 - 98.9 | [6] |
Section 2: UHPLC-MS/MS Method for Quinoxaline 1,4-dioxides in Swine Liver
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for determining quinoxaline 1,4-dioxides (QdNOs) and their metabolites in animal tissues.[1][7] This is crucial for monitoring residues of these compounds, which have been banned as feed additives in some regions due to potential genotoxicity.[7]
Experimental Protocol
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer.[7]
Chromatographic Conditions:
-
Column: Acquity UHPLC BEH C18 (50 x 2.1 mm i.d., 1.7 µm).[7]
-
Mobile Phase:
-
Gradient Elution:
-
Start with 88% A and hold for 1 min.
-
Decrease to 50% A at 2 min.
-
Decrease to 12% A at 3.5 min.
-
Increase to 50% A at 4.5 min.
-
Increase to 88% A at 5.0 min and hold for 1 min.[7]
-
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 10 µL.[7]
Sample Preparation:
-
Place 2.5 g of homogenized swine liver in a 50-mL polypropylene centrifuge tube.[7]
-
Add 1 mL of 0.3 mol/L hydrogen chloride and vortex for 1 min.[7]
-
Add 10 mL of 0.1% formic acid in acetonitrile (4:6, v/v), vortex for 1 min, and centrifuge at 8000 r/min for 5 min.[7]
-
Collect the supernatant. Re-extract the precipitate with another 10 mL of 0.1% formic acid in acetonitrile (4:6, v/v).[7]
-
Combine the supernatants and mix with 5 mL of n-propyl alcohol.[7]
-
Purify the extract using an HLB solid-phase extraction (SPE) cartridge.[7]
Quantitative Data Summary: UHPLC-MS/MS Method
The following table summarizes the performance of the UHPLC-MS/MS method for the analysis of five quinoxaline 1,4-dioxides and their metabolites in swine liver.[7]
| Parameter | Value |
| Linearity (r²) | > 0.98 |
| Limit of Detection (LOD) | 0.30–2.51 µg/kg |
| Limit of Quantification (LOQ) | 1.10–8.37 µg/kg |
| Recovery (%) | 79.8 - 96.5 |
Section 3: HPLC Analysis of 2,3-Dihydroxyquinoxaline via Derivatization
The inherent polarity and potentially low UV absorbance of some quinoxalines, such as 2,3-dihydroxyquinoxaline (DHQ), can make direct HPLC analysis challenging.[8] A pre-column derivatization strategy can enhance chromatographic retention and detection sensitivity.[8]
Principle of Derivatization
Derivatization involves the chemical modification of an analyte to improve its analytical performance.[8] For 2,3-dihydroxyquinoxaline, the two hydroxyl groups are targeted. Reacting these groups with a suitable reagent forms a less polar derivative with a strong chromophore (for UV detection) or fluorophore (for fluorescence detection).[8]
Experimental Protocol (UV Detection with 4-Nitrobenzoyl Chloride)
Reagents:
-
0.1 M Borate buffer (pH 9.0).
-
Derivatizing reagent: 10 mg/mL 4-Nitrobenzoyl Chloride in acetone (prepare fresh daily).
-
Quenching solution: 0.1 M HCl in 50% acetonitrile/water.[8]
Procedure:
-
To 100 µL of the standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).[8]
-
Add 200 µL of the 4-Nitrobenzoyl Chloride derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
Cool the mixture to room temperature and add 100 µL of the quenching solution to stop the reaction.
-
Vortex for 10 seconds and inject into the HPLC system.
Expected Performance
The following table summarizes the expected performance characteristics of the HPLC-UV method for the analysis of 2,3-dihydroxyquinoxaline derivatized with 4-NB-Cl.[8]
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Visualizations
Caption: General workflow for UHPLC-MS/MS analysis of quinoxaline compounds.[1]
Caption: Workflow for the derivatization of 2,3-dihydroxyquinoxaline for HPLC-UV analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Scale-Up Synthesis of 6,7-Dichloroquinoxaline for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the scale-up synthesis of 6,7-dichloroquinoxaline, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The protocols detailed herein are designed to be robust and reproducible, facilitating the production of high-purity material suitable for preclinical evaluation.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse and potent biological activities.[1] The this compound core, in particular, serves as a valuable starting material for the synthesis of a wide array of analogues for screening in various therapeutic areas. The presence of chlorine atoms at the 6 and 7 positions offers sites for further functionalization, allowing for the exploration of structure-activity relationships. This application note details a scalable and efficient synthesis of the parent this compound and provides protocols for its characterization.
Synthetic Workflow
The synthesis of this compound is achieved through a classical cyclocondensation reaction between 4,5-dichloro-1,2-phenylenediamine and glyoxal.[1] This method is notable for its simplicity, high efficiency, and green chemistry profile, employing methanol as a solvent and requiring no catalyst.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocols
Scale-Up Synthesis of this compound[1]
This protocol is adapted from a reported green and scalable synthesis.[1]
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in methanol (5 mL per mmol of diamine), add glyoxal (1 equivalent) at ambient temperature.
-
Stir the reaction mixture vigorously for one minute.
-
The crude product can be isolated by removal of the solvent under reduced pressure.
-
For preclinical studies, further purification by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) is recommended to achieve high purity.
Analytical Characterization
Accurate characterization is crucial to ensure the identity and purity of the synthesized this compound for preclinical testing. The following are general protocols that can be adapted.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a robust means to determine the purity of the final compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
A typical gradient could be 10-90% B over 15 minutes, followed by a re-equilibration step.
Detection:
-
UV at 254 nm
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of mobile phase or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is essential for confirming the chemical structure of the synthesized compound.
Instrumentation:
-
400 MHz or higher field NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition:
-
Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments (COSY, HSQC, HMBC) can be performed for unambiguous signal assignment.
3. Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the target compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a standalone mass spectrometer with a suitable ionization source (e.g., ESI).
GC-MS Protocol Outline:
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A suitable temperature ramp (e.g., 100°C to 280°C at 10°C/min).
-
Ionization: Electron Ionization (EI) at 70 eV.
Data Presentation
Table 1: Summary of Synthesis Parameters and Results
| Parameter | Value | Reference |
| Starting Material | 4,5-Dichloro-1,2-phenylenediamine | [1] |
| Reagent | Glyoxal (40% in water) | [1] |
| Solvent | Methanol | [1] |
| Catalyst | None | [1] |
| Reaction Time | 1 minute | [1] |
| Temperature | Ambient | [1] |
| Reported Yield | 40% | [1] |
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Typical Parameters |
| HPLC | Purity determination | C18 column, gradient elution with ACN/H₂O (with 0.1% formic acid), UV detection at 254 nm |
| ¹H & ¹³C NMR | Structural confirmation | 400 MHz, CDCl₃ or DMSO-d₆ as solvent |
| MS | Molecular weight verification | GC-MS with EI or ESI-MS |
Preclinical Context and Signaling Pathways
While specific preclinical data for the parent this compound is not extensively available in the public domain, the broader class of quinoxaline derivatives has been widely investigated for various therapeutic applications, particularly in oncology.
Quinoxaline-containing compounds have been developed as inhibitors of key signaling pathways implicated in cancer progression. For instance, certain quinoxaline derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met, which plays a crucial role in cell proliferation, survival, and metastasis.[2] Inhibition of the c-Met pathway can block downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced tumor growth.
Other quinoxaline derivatives have been explored as topoisomerase I inhibitors, which are effective anticancer agents.[3] These compounds stabilize the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.
Caption: Potential mechanisms of action for quinoxaline derivatives.
The synthesis of this compound provides a crucial starting point for the development of novel compounds that may target these or other clinically relevant pathways. Its suitability for scale-up allows for the generation of sufficient quantities for comprehensive preclinical evaluation, including in vitro and in vivo studies, to identify promising new therapeutic candidates.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-dichloroquinoxaline-2,3-dione (DCQX) as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dichloroquinoxaline-2,3-dione (DCQX) is a potent and selective chemical probe used to investigate the function of excitatory amino acid receptors in biological systems. It is a competitive antagonist that specifically targets the strychnine-insensitive glycine binding site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] The activation of NMDA receptors is a critical process in synaptic plasticity, learning, and memory, and their dysfunction is implicated in various neurological disorders. The unique mechanism of NMDA receptor activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit. By selectively blocking the glycine co-agonist site, DCQX allows researchers to isolate and study the specific contributions of this modulatory site to NMDA receptor function and downstream signaling pathways. This high selectivity distinguishes DCQX from other quinoxaline derivatives, such as CNQX and DNQX, which primarily target AMPA and kainate receptors.[1] These application notes provide detailed protocols for the use of DCQX in common experimental paradigms to probe NMDA receptor biology.
Data Presentation: Quantitative Analysis of DCQX Receptor Binding
The following table summarizes the binding affinity and selectivity of DCQX and related quinoxaline-2,3-dione compounds for various ionotropic glutamate receptors. This data highlights the high potency and selectivity of DCQX for the NMDA receptor glycine binding site.
| Compound | Receptor | Binding Site | Affinity (Kᵢ/IC₅₀) | Reference(s) |
| This compound-2,3-dione (DCQX) | NMDA | Glycine | High Affinity (Qualitative) | [1][2] |
| AMPA | Glutamate | No significant inhibition reported | [1] | |
| Kainate | Glutamate | No significant inhibition reported | [1] | |
| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | NMDA | Glycine | IC₅₀ = 5.7 µM - 25 µM | [3] |
| AMPA | Glutamate | IC₅₀ = 0.3 µM | ||
| Kainate | Glutamate | IC₅₀ = 1.5 µM | ||
| 6,7-dinitroquinoxaline-2,3-dione (DNQX) | NMDA | Glycine | Antagonist activity confirmed | [4] |
| AMPA/Kainate | Glutamate | Potent competitive antagonist | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the NMDA receptor signaling pathway, the point of intervention for DCQX, and a typical experimental workflow for its use.
Caption: NMDA Receptor signaling and DCQX antagonism.
References
- 1. This compound-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dichloroquinoxaline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-dichloroquinoxaline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound.
Issue: Low or No Yield
A low yield of the desired this compound product is a frequent issue. The following Q&A section addresses potential causes and their respective solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Several factors can contribute to low product yield. These can be broadly categorized into reaction conditions, reactant quality, and work-up procedures.[1][2] It is crucial to systematically investigate each of these aspects to identify the root cause.
Q2: How do I know if my reaction has gone to completion?
A2: Incomplete reactions are a common reason for low yields.[3] You can monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] By comparing the TLC profile of your reaction mixture over time to that of your starting materials, you can determine if the reactants are being consumed. If the starting material spots are still prominent after the recommended reaction time, the reaction is likely incomplete.
Q3: What should I do if my reaction is not reaching completion?
A3: If you've determined that the reaction is incomplete, you can try several approaches. Increasing the reaction time or raising the temperature can help drive the reaction forward.[3] For instance, in the synthesis of quinoxaline-2,3-diones, refluxing for 1.5 to 6 hours is a common practice.[3] Additionally, ensuring an optimal stoichiometric ratio of your reactants is critical; an equimolar (1:1) ratio of the o-phenylenediamine derivative and the dicarbonyl compound is often recommended.[3]
Q4: Could the purity of my starting materials be affecting the yield?
A4: Absolutely. Impurities in your starting materials, such as the 4,5-dichloro-1,2-phenylenediamine or the α-dicarbonyl compound, can interfere with the reaction and lead to lower yields.[1][3] It is advisable to use high-purity starting materials. If you suspect impurities, consider purifying your reactants by recrystallization or other suitable methods before use.[3] The presence of moisture can also be detrimental, especially if you are using water-sensitive reagents, so ensure your glassware is thoroughly dried and consider using anhydrous solvents.[5]
Q5: I seem to be losing a significant amount of product during the work-up and purification steps. How can I minimize this?
A5: Product loss during work-up and purification is a common challenge that can drastically reduce your final yield.[3] To mitigate this, handle the product carefully during transfers between glassware. Optimize your extraction and washing procedures to ensure you are not losing the product in the aqueous layers. When performing recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize crystal recovery.[6]
Issue: Product Purity
Obtaining a pure final product is as important as achieving a high yield. This section addresses common purity-related issues.
Q6: My final product is off-white or colored. What is the cause, and how can I fix it?
A6: A persistent color in your final product indicates the presence of impurities.[5] These can arise from the oxidation of the o-phenylenediamine starting material or from various side reactions.[3] To remove colored impurities, you can recrystallize your product.[5] Adding a small amount of activated charcoal during the recrystallization process can be very effective at adsorbing colored compounds.[7] After adding the charcoal, the hot solution should be filtered to remove the charcoal before allowing the product to crystallize.[7]
Q7: I'm having trouble separating my product from a closely-related impurity during column chromatography. What can I do?
A7: If your product co-elutes with an impurity, you will need to adjust your chromatography conditions to improve separation.[7] You can experiment with different solvent systems on a TLC plate to find an eluent that provides better separation before attempting another column.[7] Sometimes, switching to a different stationary phase, such as alumina instead of silica gel, can also resolve the issue, especially if your compound is sensitive to the acidic nature of silica.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for synthesizing this compound and its derivatives is the condensation reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[4] In the case of 6,7-dichloro-2,3-diphenylquinoxaline, this involves the reaction of 4,5-dichlorobenzene-1,2-diamine with benzil.[4]
Q2: Are there any alternative or "greener" synthetic methods available?
A2: Yes, research is ongoing to develop more efficient and environmentally friendly methods for quinoxaline synthesis.[8] Some of these approaches include the use of recyclable catalysts, microwave-assisted synthesis, and conducting reactions in aqueous media.[8] For example, one study reported the use of a recyclable alumina-supported heteropolyoxometalate catalyst for the synthesis of quinoxaline derivatives at room temperature.[9]
Q3: How can I best monitor the progress of my synthesis?
A3: As mentioned in the troubleshooting guide, Thin Layer Chromatography (TTC) is the most common and effective method for monitoring the progress of your reaction.[4] It allows you to quickly assess the consumption of your starting materials and the formation of your product.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used in this synthesis can be hazardous. For example, phosphorus oxychloride (POCl₃), which can be used in related syntheses, is highly corrosive and reacts violently with water.[5] Therefore, it is crucial to work in a well-ventilated fume hood and handle all chemicals with care, consulting the relevant safety data sheets (SDS) before use.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of quinoxaline derivatives. While not all data is specific to this compound, it provides a valuable reference for optimizing your synthesis.
Table 1: Effect of Catalyst on Quinoxaline Yield
| Entry | Catalyst (Amount) | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | AlCuMoVP (100 mg) | Toluene | 120 | 25 | 92 |
| 2 | AlFeMoVP (100 mg) | Toluene | 120 | 25 | 80 |
| 3 | AlCuMoVP (50 mg) | Toluene | 120 | 25 | 85 |
| 4 | AlCuMoVP (150 mg) | Toluene | 120 | 25 | 92 |
Data adapted from a study on the synthesis of quinoxaline derivatives using recyclable alumina-supported heteropolyoxometalates.[9]
Experimental Protocols
Protocol 1: Synthesis of 6,7-dichloro-2,3-diphenylquinoxaline
This protocol is a standard method for the synthesis of 6,7-dichloro-2,3-diphenylquinoxaline.[4]
Materials:
-
4,5-dichlorobenzene-1,2-diamine
-
Benzil
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 4,5-dichlorobenzene-1,2-diamine in glacial acetic acid.
-
Add an equimolar amount of benzil to the solution.
-
Heat the mixture to reflux for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 6,7-dichloro-2,3-diphenylquinoxaline.
-
Characterize the final product using appropriate analytical techniques (e.g., IR, ¹H-NMR, Mass Spectrometry).[4]
Protocol 2: Purification by Recrystallization
This protocol is a general method for the purification of quinoxaline derivatives.[6]
Materials:
-
Crude quinoxaline derivative
-
Suitable recrystallization solvent (e.g., ethanol/water mixture)
-
Activated charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent and heat the mixture to dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and continue heating for 5-10 minutes.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Visual Guides
The following diagrams illustrate key workflows for the synthesis and troubleshooting of this compound.
Caption: Troubleshooting workflow for addressing low yield in synthesis.
Caption: General experimental workflow for synthesis and purification.
References
- 1. quora.com [quora.com]
- 2. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 6,7-dichloroquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 6,7-dichloroquinoxaline. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the condensation reaction between 4,5-dichloro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, typically glyoxal. This reaction is a standard method for forming the quinoxaline scaffold. The reaction is often carried out in a suitable solvent, sometimes with acid catalysis to facilitate the condensation.
Q2: I am observing a low yield of my desired this compound. What are the potential causes?
A2: Low yields are a frequent challenge and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all the starting material (4,5-dichloro-1,2-phenylenediamine) has been consumed.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.[1] While some modern protocols are optimized for speed and greener solvents, traditional methods may require specific conditions to maximize yield.[2]
-
Purity of Starting Materials: Impurities in either the 4,5-dichloro-1,2-phenylenediamine or the glyoxal solution can lead to the formation of unwanted side products, thereby reducing the yield of the target molecule.[1]
-
Formation of Side Products: Several side reactions can compete with the formation of the desired product. These are detailed in the questions below.
Q3: My purified product is not a pure white or off-white solid and appears colored (e.g., yellow, orange, or brown). What could be the cause?
A3: The presence of color in the final product often indicates the formation of conjugated side products. A likely culprit is the formation of a dichlorinated diaminophenazine derivative. This occurs through the oxidative self-condensation of two molecules of the 4,5-dichloro-1,2-phenylenediamine starting material. Phenazines are highly colored compounds, and even small amounts can impart significant color to the final product.
Q4: I have identified an impurity with a different heterocyclic core. What could it be?
A4: A common impurity in quinoxaline synthesis is a benzimidazole derivative. This side product can form if the glyoxal starting material is contaminated with or has degraded to an aldehyde (e.g., glyoxylic acid or formaldehyde). The 4,5-dichloro-1,2-phenylenediamine can react with this monofunctional carbonyl compound to form a 5,6-dichlorobenzimidazole. It is essential to use pure glyoxal to avoid this side reaction.
Q5: My mass spectrometry analysis shows a peak that is 2 amu higher than my expected product. What is this impurity?
A5: A mass corresponding to M+2 of the target quinoxaline likely indicates the presence of the dihydroquinoxaline intermediate. The condensation reaction first forms 6,7-dichloro-1,2-dihydroquinoxaline, which is then oxidized to the aromatic this compound. If the oxidation step is incomplete, the dihydro-derivative will remain as an impurity.
Q6: I've noticed a minor impurity with a mass that is 16 amu higher than my product. What could this be?
A6: An M+16 peak often suggests the formation of a quinoxaline-N-oxide. This can occur if the reaction is exposed to air (oxygen) for extended periods, particularly at elevated temperatures. The nitrogen atoms in the pyrazine ring of the quinoxaline are susceptible to oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC until the 4,5-dichloro-1,2-phenylenediamine spot disappears. Consider increasing the reaction time or temperature moderately. |
| Purity of starting materials. | Ensure the 4,5-dichloro-1,2-phenylenediamine is pure. Use freshly opened or purified glyoxal solution. | |
| Formation of polymeric/tar-like substances. | Avoid excessively high reaction temperatures. If charring is observed, consider a lower reaction temperature for a longer duration. | |
| Colored Product (Yellow/Orange/Brown) | Formation of dichlorinated diaminophenazine. | Minimize the exposure of the reaction mixture to air, especially if using a metal catalyst that can facilitate oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification via column chromatography can help separate the colored impurity. |
| Presence of Dihydroquinoxaline Impurity | Incomplete oxidation of the dihydro-intermediate. | If the reaction is run under strictly anaerobic conditions, the dihydroquinoxaline may be the major product. Introducing a mild oxidant, such as bubbling air through the reaction mixture upon completion, can facilitate conversion to the desired quinoxaline. |
| Presence of Benzimidazole Impurity | Impure glyoxal (containing aldehyde contaminants). | Use high-purity glyoxal. If contamination is suspected, consider purifying the glyoxal before use. |
| Presence of N-Oxide Impurity | Oxidation of the quinoxaline product. | Conduct the reaction under an inert atmosphere, especially if heating for prolonged periods. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents), if desired.
-
To this solution, add glyoxal (40% aqueous solution, 1.1 equivalents) dropwise with stirring at room temperature.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction.
-
Monitor the reaction progress by TLC until the starting diamine is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain crude this compound.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway for this compound and formation of common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 6,7-Dichloroquinoxaline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6,7-dichloroquinoxaline by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the polarity of this compound and data from related compounds, alcohols such as ethanol, methanol, or a mixture of ethanol and water are excellent starting points for solvent selection. Ethanol, in particular, is often effective for purifying quinoxaline derivatives.[1] To determine the optimal solvent, small-scale solubility tests are recommended. The ideal solvent should dissolve the crude product completely at an elevated temperature but have low solubility at room temperature to ensure a high recovery of purified crystals.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials, such as 4,5-dichloro-1,2-phenylenediamine, and byproducts from the cyclization reaction.[2] Depending on the synthetic route, isomeric quinoxalines or incompletely chlorinated intermediates may also be present.[2]
Q3: My product is colored. How can I remove the colored impurities?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] Use charcoal sparingly (about 1-2% by weight of your compound) as it can also adsorb some of your desired product, potentially lowering the yield.[3]
Q4: What should I do if no crystals form upon cooling?
A4: If crystals do not form, the solution may be too dilute (too much solvent was used) or supersaturated.[2][4] Try the following troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.[4]
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
Q5: The recrystallization resulted in a very low yield. What are the possible reasons?
A5: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper.
-
Washing with too much cold solvent: While washing the collected crystals, using an excessive amount of cold solvent can dissolve some of the purified product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of an oil instead of crystals) | The boiling point of the solvent is too high, causing the compound to melt before it dissolves. The compound is highly impure, leading to a significant depression of its melting point. The rate of cooling is too rapid. | Add more solvent to the hot solution to ensure the compound fully dissolves.[4] Reheat the solution and allow it to cool more slowly. Consider using a different solvent with a lower boiling point. If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Poor Crystal Quality (e.g., fine powder, needles) | The solution cooled too quickly. The solution was agitated during the cooling process. | Allow the solution to cool slowly and undisturbed. You can insulate the flask to slow down the cooling rate. |
| Incomplete Removal of Impurities | The chosen solvent is not ideal and has similar solubility for both the product and the impurities. The crystals were not washed sufficiently after filtration. | Perform a second recrystallization with a different solvent system. Ensure the collected crystals are washed with a small amount of fresh, cold solvent. |
Data Presentation
Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data is an estimation based on the properties of structurally similar compounds and general solubility principles. Experimental determination is highly recommended for precise results.
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Ethanol | 25 | Low |
| 78 | High | |
| Methanol | 25 | Low |
| 65 | Moderate-High | |
| Ethanol/Water (9:1) | 25 | Very Low |
| 80 | Moderate | |
| Acetone | 25 | Moderate |
| 56 | High | |
| Ethyl Acetate | 25 | Low-Moderate |
| 77 | High | |
| Toluene | 25 | Low |
| 111 | Moderate | |
| Hexane | 25 | Very Low |
| 69 | Low |
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound
-
Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent. For this protocol, we will use 95% ethanol.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., 95% ethanol) while stirring and heating on a hot plate.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize the yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air-dry them on the filter paper until the solvent has completely evaporated.
-
Mandatory Visualization
References
Troubleshooting low reactivity in nucleophilic substitution of quinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity or other issues during the nucleophilic substitution of quinoxalines.
Troubleshooting Guide
This guide addresses common problems encountered during the nucleophilic aromatic substitution (SNAr) of quinoxalines, particularly halo-quinoxalines.
Issue 1: Low or No Conversion of the Starting Material
Question: I am observing low or no conversion of my 2-chloroquinoxaline starting material. What are the possible causes and solutions?
Answer: Low or no conversion in the nucleophilic substitution of 2-chloroquinoxaline can stem from several factors related to the reactants and reaction conditions.
Possible Cause 1: Insufficiently Activated Quinoxaline Ring
The inherent electron-deficient nature of the pyrazine ring in quinoxaline facilitates nucleophilic attack. However, the overall reactivity is significantly influenced by the substituents on the quinoxaline core.[1]
-
Recommendation: The presence of electron-withdrawing groups (EWGs) on the quinoxaline ring enhances the rate of nucleophilic aromatic substitution. If your substrate lacks these activating groups, you may need to employ higher reaction temperatures or longer reaction times to achieve sufficient conversion.[1]
Possible Cause 2: Poor Nucleophile
The strength and nature of the nucleophile are critical for a successful substitution reaction.[1]
-
Recommendation:
-
If you are using a neutral nucleophile such as an amine or an alcohol, the addition of a base is often necessary to generate the more reactive conjugate base (anion).[1]
-
For less reactive nucleophiles, consider using a stronger base or a different solvent to enhance nucleophilicity.[1]
-
Thiols are generally excellent nucleophiles for SNAr reactions on quinoxalines.[1]
-
The use of electron-donating groups on the nucleophile can increase its strength, potentially leading to higher yields.
-
Possible Cause 3: Inappropriate Solvent
The choice of solvent can dramatically impact the reaction rate.[1]
-
Recommendation: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions.[1] These solvents can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[1] Protic solvents can solvate the nucleophile itself, reducing its reactivity.[1]
Possible Cause 4: Suboptimal Temperature
SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[1]
-
Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature.[1] It is crucial to monitor the reaction by TLC or LC-MS to find the optimal temperature, as excessively high temperatures can lead to side reactions and decomposition.[1] Microwave irradiation has been shown to expedite SNAr reactions, reducing reaction times from hours to minutes and often improving yields.[2][3]
Troubleshooting Low Conversion: A Logical Workflow
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Side Products
Question: My reaction is producing significant side products. How can I improve the selectivity?
Answer: The formation of side products is a common issue that can often be addressed by carefully controlling the reaction conditions.
Possible Cause 1: Di-substitution
If the starting material has multiple leaving groups, or if the mono-substituted product is still reactive, di-substitution can occur.[1]
-
Recommendation:
Possible Cause 2: Reaction with the Solvent
Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile.[1]
-
Recommendation: If you suspect the solvent is interfering, switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or acetonitrile.[1]
Possible Cause 3: Base-Induced Decomposition
The use of a base that is too strong can sometimes lead to the decomposition of the starting materials or products.[1]
-
Recommendation: Use the mildest base necessary to deprotonate the nucleophile.[1] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.[1]
Issue 3: Reaction Turns Dark and Forms a Complex Mixture
Question: My reaction mixture is turning dark, and TLC/LC-MS analysis shows a complex mixture of products. What is happening?
Answer: A dark coloration and the formation of multiple products can be indicative of decomposition.[1]
-
Recommendation:
Frequently Asked Questions (FAQs)
Q1: Why is my 2-chloroquinoxaline unreactive towards my amine nucleophile?
A1: The low reactivity could be due to several factors. The quinoxaline ring may not be sufficiently activated (i.e., it lacks strong electron-withdrawing groups).[1] Your amine may be a weak nucleophile or sterically hindered. Also, ensure you are using an appropriate polar aprotic solvent and a suitable temperature, as heating is often required.[1]
Q2: What is the best solvent for nucleophilic substitution on quinoxalines?
A2: Polar aprotic solvents such as DMSO, DMF, and NMP are generally the best choice for SNAr reactions on quinoxalines.[1]
Q3: Do I need to use a base for my reaction?
A3: If you are using a neutral nucleophile like an amine or an alcohol, a base is typically required to generate the more nucleophilic anionic species.[1] For nucleophiles that are already anionic (e.g., sodium thiophenoxide), an additional base may not be necessary.
Q4: How can I minimize di-substitution when starting with a di-haloquinoxaline?
A4: To minimize di-substitution, you can try the following:
-
Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).[1]
-
Run the reaction at a lower temperature to favor the mono-substitution product.[1]
-
Add the nucleophile slowly to the reaction mixture.[1]
Q5: My reaction is very slow. What can I do to speed it up?
A5: To increase the reaction rate, you can:
-
Gradually increase the reaction temperature.[1]
-
Consider using microwave irradiation, which has been shown to significantly reduce reaction times.[2][3]
-
Ensure you are using an appropriate polar aprotic solvent and, if necessary, a suitable base to enhance the nucleophilicity of your nucleophile.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions for the nucleophilic aromatic substitution on 2-chloroquinoxalines. Yields are generalized and may vary depending on the specific substrates.
Table 1: Substitution with Amine Nucleophiles
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline Derivatives | DMF | K₂CO₃ | 120 | 12-24 | 60-85[1] |
| Aliphatic Amines | DMF | K₂CO₃/Et₃N | 80-120 | 4-12 | 70-95[4] |
| Pyrrolidine | N/A | N/A | 150 (Microwave) | 0.25 | ~80 |
Table 2: Substitution with Alcohol/Phenol Nucleophiles
| Nucleophile (Alcohol/Phenol) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Various Alcohols | Corresponding Alcohol | Na | Reflux | 4-8 | 65-90[1] |
| Phenol Derivatives | DMF | K₂CO₃ | 100-140 | 6-18 | 70-90[4] |
Table 3: Substitution with Thiol Nucleophiles
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol Derivatives | DMF | K₂CO₃ | Room Temp - 80 | 1-4 | 85-98[4][5] |
| Benzyl Mercaptan | Acetonitrile | Et₃N | Reflux | 2-6 | 80-95[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Substituted-amino)quinoxalines
This protocol is a general method for the reaction of 2-chloroquinoxaline with an amine nucleophile.
-
Materials:
-
Procedure:
-
To a stirred solution of 2-chloroquinoxaline in dry DMF, add the amine nucleophile and the base.[4]
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.[4][5]
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry under vacuum.[5]
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by recrystallization or column chromatography on silica gel.[5]
-
Protocol 2: General Procedure for the Synthesis of 2-Alkoxy/Aryloxy-quinoxalines
This protocol outlines a general method for the reaction of 2-chloroquinoxaline with an alcohol or phenol.
-
Materials:
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol or phenol to a suspension of the strong base in the anhydrous solvent at 0 °C.[5]
-
Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide or phenoxide.[5]
-
Add a solution of 2-chloroquinoxaline in the anhydrous solvent dropwise.[5]
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
After completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.[5]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
-
Purify the residue by column chromatography.[5]
-
Protocol 3: General Procedure for the Synthesis of 2-(Arylthio/Alkylthio)-quinoxalines
This protocol describes a general method for the reaction of 2-chloroquinoxaline with a thiol.
-
Materials:
-
Procedure:
-
To a solution of 2-chloroquinoxaline and the thiol in the chosen solvent, add the base.[5]
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the mixture into cold water to precipitate the product.[5]
-
Filter the solid, wash with water, and dry under vacuum.[5]
-
Purify the crude product by recrystallization or column chromatography.[5]
-
Visualization of Experimental Workflow
General Workflow for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloroquinoxaline
Caption: General workflow for SNAr on 2-chloroquinoxaline.
References
Technical Support Center: Optimizing Reaction Conditions for 6,7-Dichloroquinoxaline Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 6,7-dichloroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing this compound?
A1: The primary methods for derivatizing this compound include Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The choice of reaction depends on the desired substituent. SNAr is suitable for introducing nucleophiles like amines and phenols.[1] Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura are used for carbon-carbon bond formation, while Buchwald-Hartwig amination is specific for carbon-nitrogen bond formation.[2][3]
Q2: I am observing low to no conversion of my this compound starting material. What are the likely causes?
A2: Low conversion can stem from several factors. For palladium-catalyzed reactions, catalyst deactivation is a common issue. This can be caused by impure reagents or solvents, or the presence of oxygen.[3] For SNAr reactions, the nucleophile may not be strong enough, or the reaction temperature might be too low. Additionally, ensure your starting material is pure, as impurities can interfere with the reaction.[4]
Q3: How can I achieve selective mono-substitution on this compound?
A3: Achieving mono-substitution over di-substitution can be challenging. Controlling the stoichiometry of the nucleophile or coupling partner (using 1 equivalent or slightly less) is the primary strategy. Lowering the reaction temperature and reaction time can also favor mono-substitution. For some SNAr reactions, the introduction of the first substituent deactivates the ring towards a second substitution, which can aid selectivity.[5]
Q4: What are common side products, and how can I minimize their formation?
A4: In Suzuki-Miyaura coupling, common side products include homocoupled boronic acids and dehalogenated quinoxaline.[3] Homocoupling can be minimized by ensuring an oxygen-free environment and using fresh, high-quality reagents. Dehalogenation can be reduced by avoiding alcohol-based solvents and using inorganic bases like K₃PO₄ or Cs₂CO₃.[3] In Buchwald-Hartwig amination, side reactions can also lead to hydrodehalogenation.
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the consumption of starting materials and the formation of products.[3] For accurate quantification, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[4]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use fresh palladium catalyst and ligands. Ensure the catalyst is handled under an inert atmosphere. |
| Poor quality reagents | Use anhydrous solvents and high-purity reagents. | |
| Incorrect base | The choice of base is critical. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.[6] | |
| Low reaction temperature | Gradually increase the reaction temperature. Some cross-coupling reactions require heating. | |
| Significant Side Products | Homocoupling of boronic acid (Suzuki) | Thoroughly degas the solvent and reaction mixture. Run the reaction under a strict inert atmosphere (argon or nitrogen).[3] |
| Dehalogenation of quinoxaline | Avoid alcohol-based solvents. Use an inorganic base instead of an amine base if possible.[3] | |
| Poor Selectivity (Mono- vs. Di-substitution) | Incorrect stoichiometry | Use a 1:1 or slightly less than 1:1 ratio of the coupling partner to this compound for mono-substitution. |
| High reaction temperature or long reaction time | Reduce the reaction temperature and monitor the reaction closely to stop it once the desired mono-substituted product is formed. |
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Weak nucleophile | Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity. |
| Insufficient activation of the aromatic ring | The chlorine atoms on the quinoxaline ring are activated by the nitrogen atoms. However, for less reactive nucleophiles, higher temperatures may be needed.[5] | |
| Presence of water | Use anhydrous solvents, as water can react with the starting material or quench the nucleophile. | |
| Formation of Multiple Products | Lack of selectivity | Control the stoichiometry of the nucleophile. The first substitution deactivates the ring, but a second substitution can occur under more forcing conditions.[5] Consider running the reaction at a lower temperature. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and ligand (if necessary) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
-
Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), a strong non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.08 mmol, 8 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or another suitable solvent.
-
Reaction: Seal the vessel and heat with stirring to the appropriate temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or GC-MS.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the formation of isomers in quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on preventing the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of isomer formation in quinoxaline synthesis?
A1: Isomer formation, or a lack of regioselectivity, is a frequent challenge when using unsymmetrical starting materials. The two primary scenarios leading to isomeric mixtures are:
-
Unsymmetrical 1,2-diamines reacting with symmetrical 1,2-dicarbonyl compounds. The two different amino groups of the diamine can each attack a carbonyl group, leading to two possible products.
-
Symmetrical 1,2-diamines reacting with unsymmetrical 1,2-dicarbonyl compounds. The single type of amino group can attack either of the two different carbonyl groups, again resulting in two potential isomers.
The electronic and steric properties of the substituents on both the diamine and the dicarbonyl compound play a crucial role in determining the ratio of the resulting isomers.
Q2: How can I control the regioselectivity of my quinoxaline synthesis?
A2: Controlling regioselectivity is key to obtaining a single, desired isomer. Several strategies can be employed:
-
Catalyst Selection: Certain catalysts can influence which amino group or carbonyl group is more reactive. For instance, hypervalent iodine reagents have been shown to promote regioselective cyclization.[1]
-
Reaction Conditions: Modifying the solvent, temperature, and reaction time can favor the formation of one isomer over another.
-
Substrate Modification: Introducing directing groups on your starting materials can sterically or electronically guide the reaction to a specific outcome.
-
Choice of Synthetic Route: Alternative synthetic pathways, such as those starting from α-haloketones or ynones, can offer inherent regiocontrol.[2]
Q3: Are there any catalyst-free methods that provide good regioselectivity?
A3: Yes, catalyst-free methods can also afford high regioselectivity under the right conditions. For example, the reaction of unsymmetrical o-phenylenediamines with phenacyl bromides in water at elevated temperatures has been reported to be regioselective.[2] The inherent reactivity differences in the starting materials, guided by the reaction conditions, can be sufficient to favor one isomer.
Q4: My synthesis has produced a mixture of isomers. How can I separate them?
A4: Separating quinoxaline isomers can be challenging due to their similar physical properties. However, several techniques can be effective:
-
Fractional Crystallization: This method is useful if the isomers have significantly different solubilities in a particular solvent. Experiment with various solvents to find one that preferentially dissolves one isomer.[3]
-
Column Chromatography: This is a standard method for separating isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. A slow gradient elution can often improve separation.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers the best resolution. Different column chemistries (e.g., C18, Phenyl-Hexyl) can be screened to find the optimal conditions.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no regioselectivity (mixture of isomers) | Electronic and steric effects of substituents on unsymmetrical starting materials are not pronounced enough to direct the reaction. | - Optimize reaction conditions: Experiment with different solvents of varying polarity and reaction temperatures. - Screen catalysts: Try catalysts known to influence regioselectivity, such as hypervalent iodine reagents or specific acid catalysts. - Modify your synthetic route: Consider a different synthetic approach that offers better inherent regioselectivity, for example, using α-haloketones or ynones as starting materials. |
| Inconsistent isomer ratios between batches | Minor variations in reaction setup, reagent purity, or reaction time. | - Ensure consistent reaction conditions: Carefully control temperature, stirring rate, and reaction time. - Use high-purity starting materials: Impurities can sometimes influence the reaction pathway. - Standardize work-up procedures: Variations in quenching or extraction can affect the final isomer ratio. |
| Difficulty in separating isomers | Isomers have very similar physical and chemical properties. | - Optimize chromatographic conditions: Experiment with different solvent systems and gradients in flash chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). - Employ preparative HPLC: This technique offers higher resolution for challenging separations. - Attempt fractional crystallization: Screen a wide range of solvents to find one that allows for the selective crystallization of one isomer.[3] |
| Low yield of the desired isomer | The reaction conditions favor the formation of the undesired isomer. | - Re-evaluate your synthetic strategy: The electronic properties of your starting materials may inherently favor the undesired product. Consider introducing a directing group to favor the desired isomer. - Explore kinetic vs. thermodynamic control: Varying the reaction temperature and time may shift the product distribution. |
Quantitative Data on Regioselective Quinoxaline Synthesis
The following tables summarize quantitative data on isomer ratios achieved in various regioselective quinoxaline syntheses.
Table 1: Regioselectivity in Hypervalent Iodine-Mediated Synthesis of Trisubstituted Quinoxalines [1]
| Entry | α-Iminoethanone | o-Phenylenediamine | Catalyst | Isomer Ratio (Major:Minor) |
| 1 | 1a | 2a | PIFA | 6:1 |
| 2 | 1b (regioisomer of 1a) | 2a | PIFA | 4:1 |
| 3 | 1a | 2d (electron-donating group) | PIFA | 16:1 |
| 4 | 1a | 2a | F-PIFA | >19:1 (single isomer detected) |
PIFA: [bis(trifluoroacetoxy)iodo]benzene; F-PIFA: [bis(trifluoroacetoxy)iodo]pentafluorobenzene
Table 2: Regioselectivity in the Synthesis of Quinoxalines from Ynones and o-Phenylenediamines [2]
| Entry | Ynone | Unsymmetrical o-Phenylenediamine | Isomer Ratio |
| 1 | Phenyl-propynone | 4-Methyl-1,2-phenylenediamine | >20:1 |
| 2 | Phenyl-propynone | 4-Chloro-1,2-phenylenediamine | >20:1 |
| 3 | Ethyl-propynone | 4-Methyl-1,2-phenylenediamine | >20:1 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents[1]
This protocol describes the synthesis of 2,3,5-trisubstituted quinoxalines with high regioselectivity using a hypervalent iodine catalyst.
Materials:
-
α-Iminoethanone (1.0 equiv)
-
Substituted o-phenylenediamine (1.2 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the α-iminoethanone in dichloromethane, add the substituted o-phenylenediamine.
-
Add PIFA to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired quinoxaline isomer.
Protocol 2: Ammonium Bifluoride Catalyzed Regioselective Synthesis of Quinoxalines[2]
This method outlines a mild and efficient synthesis of quinoxalines with excellent regioselectivity when using unsymmetrical starting materials.
Materials:
-
Unsymmetrical 1,2-dicarbonyl compound (1.0 mmol)
-
o-Phenylenediamine (1.0 mmol)
-
Ammonium bifluoride (NH₄HF₂) (10 mol%)
-
Aqueous ethanol (EtOH/H₂O)
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound and o-phenylenediamine in aqueous ethanol.
-
Add ammonium bifluoride to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: General mechanism of quinoxaline synthesis from unsymmetrical starting materials, illustrating the formation of two possible isomers.
Caption: A decision-making workflow for troubleshooting the formation of isomers in quinoxaline synthesis.
References
Technical Support Center: Monitoring 6,7-Dichloroquinoxaline Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of 6,7-dichloroquinoxaline reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring this compound reactions?
A1: TLC is a rapid, cost-effective, and sensitive analytical technique ideal for monitoring the progress of organic reactions.[1] It allows for the quick separation of components in a reaction mixture, making it possible to observe the consumption of the starting material (this compound) and the formation of the product(s) over time.[2][3]
Q2: How do I select an appropriate solvent system (mobile phase) for my this compound reaction?
A2: The choice of solvent system is crucial for good separation.[4] A common starting point for many organic compounds is a 1:1 mixture of ethyl acetate and hexane.[5] The polarity of this system can be adjusted by varying the ratio of the two solvents to achieve an optimal separation where the starting material and product have distinct Rf values, ideally between 0.15 and 0.85.[5] For quinoxaline derivatives, which can be polar, solvent systems like methanol/dichloromethane may also be effective.[5]
Q3: My this compound starting material and product have very similar Rf values. How can I improve the separation?
A3: If your reactant and product have similar Rf values, you can try changing the solvent system to one with a different polarity.[6] Experimenting with different solvent ratios or entirely different solvent combinations is recommended.[6] Additionally, using a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture in the same lane, can help to resolve closely running spots.[7]
Q4: My spots are not visible under UV light. What should I do?
A4: While many quinoxaline derivatives are UV active due to their aromatic nature, some may not be, or their concentration might be too low.[8][9] If spots are not visible under a UV lamp, you can try concentrating your sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[10][11] If the compounds are not UV-active, you will need to use a chemical staining agent for visualization.[12]
Q5: What are some common staining methods for visualizing quinoxaline derivatives on a TLC plate?
A5: Several staining agents can be used for visualization. A potassium permanganate (KMnO4) stain is a good general stain for organic compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[8] Anisaldehyde or vanillin stains can also be effective and may produce different colored spots for different compounds, aiding in identification.[6][8] An iodine chamber is another common method, where the plate is exposed to iodine vapor, which complexes with organic compounds to form temporary brownish spots.[13][14]
Troubleshooting Guide
This guide addresses common problems encountered when monitoring this compound reactions by TLC.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample is overloaded (too concentrated).[10][15] 2. The compound is highly polar or acidic/basic.[15] 3. The solvent system is inappropriate.[11] | 1. Dilute the sample before spotting it on the TLC plate.[10][16] 2. For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%) or ammonia in methanol/dichloromethane.[10] 3. Try a different solvent system with a different polarity.[11] |
| Spots Remain at the Baseline (Low Rf) | 1. The mobile phase is not polar enough.[10] | 1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[10] |
| Spots Run at the Solvent Front (High Rf) | 1. The mobile phase is too polar.[10] | 1. Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[10] |
| No Spots are Visible | 1. The sample is too dilute.[10][11] 2. The compound is not UV-active.[10] 3. The solvent level in the developing chamber was above the spotting line.[11] | 1. Concentrate the sample by spotting multiple times in the same location, ensuring the spot is dry between applications.[10][11] 2. Use a chemical stain for visualization (e.g., potassium permanganate, anisaldehyde, or an iodine chamber).[8] 3. Ensure the solvent level in the chamber is below the baseline where the samples are spotted.[10][11] |
| Uneven or Crooked Solvent Front | 1. The TLC plate is touching the side of the developing chamber or the filter paper.[11] 2. The bottom edge of the TLC plate is not level in the developing chamber. | 1. Carefully place the TLC plate in the center of the chamber, ensuring it does not touch the sides or any filter paper.[11] 2. Make sure the plate is resting flat on the bottom of the chamber. |
| Unexpected Spots Appear | 1. Contamination of the TLC plate from handling.[11] 2. Impurities in the starting materials or solvent. | 1. Handle the TLC plate only by the edges to avoid transferring oils from your skin.[11] 2. Ensure you are using pure starting materials and high-quality solvents. |
Experimental Protocols
Protocol 1: Preparing and Running a TLC Plate
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is your baseline. Mark small, evenly spaced ticks on this line for each sample you will spot.[3]
-
Sample Spotting: Prepare dilute solutions of your starting material and reaction mixture. Using a capillary tube, carefully spot a small amount of each solution onto the designated ticks on the baseline.[7] Allow the solvent to completely evaporate between applications.[2] For reaction monitoring, it is common to have three lanes: starting material, a "co-spot" (starting material and reaction mixture spotted in the same lane), and the reaction mixture.[2][7]
-
Developing Chamber Preparation: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[5][7] You can line the chamber with filter paper to help saturate the atmosphere with solvent vapor, which can improve resolution.[4]
-
Plate Development: Carefully place the spotted TLC plate into the developing chamber, ensuring it is standing upright and not touching the sides.[5] Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[17] Allow the plate to dry completely before visualization.
Protocol 2: Visualizing the TLC Plate
-
UV Light (Non-destructive): Place the dried TLC plate under a UV lamp.[13] Many organic compounds, especially those with aromatic rings like quinoxalines, will appear as dark spots on a fluorescent background.[8][13] Gently circle the visible spots with a pencil, as they will disappear when the UV light is removed.[12][13]
-
Iodine Chamber (Semi-destructive): Place the dried TLC plate into a sealed chamber containing a few crystals of iodine.[14] The iodine vapor will sublime and react with the compounds on the plate, causing them to appear as yellow-brown spots.[13][14] This method is often reversible as the iodine will eventually evaporate.[14]
-
Chemical Staining (Destructive): Prepare a staining solution (e.g., potassium permanganate). Quickly dip the TLC plate into the stain, then remove it and wipe off the excess.[18] Gently heat the plate with a heat gun until colored spots appear.[12][18] The color and intensity of the spots will vary depending on the compound and the stain used.
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chembam.com [chembam.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. silicycle.com [silicycle.com]
Challenges in the functionalization of the quinoxaline ring
Welcome to the Technical Support Center for the functionalization of the quinoxaline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common challenges encountered during the synthesis and functionalization of quinoxaline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of the quinoxaline ring in a question-and-answer format.
Issue 1: Low or No Reaction Yield
Q1: My quinoxaline synthesis via condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this classical quinoxaline synthesis are a frequent issue.[1] Several factors can contribute to this problem:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the yield. Traditional methods often require high temperatures and long reaction times. Experimenting with different solvents such as ethanol, acetic acid, or greener options like water may improve yields.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Inactive or Inefficient Catalyst: While some reactions proceed without a catalyst, many benefit from an acid or metal catalyst.[1] Screening different catalysts, from simple acids to transition metal catalysts, can enhance the reaction rate and yield. For instance, iodine has been used as an effective catalyst in DMSO.[1]
-
Purity of Starting Materials: The purity of the o-phenylenediamine and the 1,2-dicarbonyl compound is critical. Impurities can lead to side reactions and lower the yield of the desired product. It is advisable to check the purity of starting materials using techniques like NMR or GC-MS before starting the synthesis.[2]
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a 2-chloroquinoxaline, but the reaction shows low or no conversion. What could be the problem?
A2: The reactivity of 2-chloroquinoxalines in SNAr reactions can be influenced by several factors:
-
Insufficiently Activated Quinoxaline Ring: The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack. However, the presence of electron-withdrawing groups (EWGs) on the quinoxaline ring can further enhance the reaction rate. If your substrate lacks activating groups, a higher reaction temperature or longer reaction time may be necessary.
-
Poor Nucleophile: The strength of the nucleophile is a critical factor. If you are using a neutral nucleophile like an amine or alcohol, adding a base is often required to generate the more nucleophilic conjugate base.
-
Inappropriate Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophile's salt, leaving the anion more reactive.
-
Suboptimal Temperature: If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended. However, excessively high temperatures can lead to decomposition.
Issue 2: Byproduct Formation
Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?
A1: The formation of a benzimidazole byproduct is a common issue, typically arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity in the 1,2-dicarbonyl compound.[2] To prevent this, ensure the purity of your dicarbonyl compound by techniques such as recrystallization or chromatography.[2]
Q2: I am observing the formation of a quinoxaline N-oxide in my product mixture. How can I avoid this?
A2: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[2] This can occur under harsh reaction conditions or in the presence of an oxidizing agent. To mitigate this, avoid strong oxidizing agents if not required for the reaction and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen, especially at elevated temperatures.[2]
Q3: My reaction seems incomplete, and I suspect the presence of a dihydroquinoxaline intermediate. How can I ensure full conversion to the quinoxaline?
A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step is incomplete.[2] This is common in non-oxidizing conditions. Often, simply stirring the reaction mixture open to the air for a period after the initial condensation can facilitate oxidation to the aromatic quinoxaline.[2] Alternatively, introducing a mild oxidant can drive the reaction to completion.
Issue 3: Poor Regioselectivity
Q1: I am trying to functionalize an asymmetrically substituted quinoxaline. How can I control the regioselectivity of the reaction?
A1: Achieving regioselectivity in the functionalization of asymmetric quinoxalines is a significant challenge governed by electronic and steric factors.
-
Electronic Effects: The electronic nature of the substituents on the quinoxaline ring plays a crucial role. Electron-donating groups (EDGs) activate the ring towards electrophilic substitution, typically directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming groups to the meta position.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reaction at more sterically accessible sites.
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, such as C-H functionalization, the choice of catalyst and ligands can significantly influence regioselectivity. For instance, in palladium-catalyzed C-H arylations, bulky ligands can be employed to control the position of functionalization.
-
Reaction Conditions: Solvent polarity and reaction temperature can also alter reactivity and selectivity. It is advisable to screen a range of solvents and temperatures to favor the formation of the desired isomer.
Data Presentation: Quantitative Analysis of Functionalization Reactions
The following tables summarize quantitative data for key functionalization reactions of the quinoxaline ring, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: C-H Arylation of Quinoxalin-2(1H)-ones
| Entry | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Arylsulfonyl chloride | Pd(OAc)₂ (5) | - | Ag₂CO₃ (1), K₂CO₃ (2) | 1,4-Dioxane | 120 | 24 | up to 85 |
| 2 | Arylboronic acid | Pd(OAc)₂ (10) | - | Ag₂CO₃ (2.3) | Dioxane | 130 | 24 | 56-68 |
| 3 | Arene | Pd(TFA)₂ (5) | - | K₂CO₃ (2) | Toluene | 110 | 12 | up to 80 |
Table 2: Suzuki-Miyaura Coupling of 2-Chloroquinoxalines
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90-100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100-110 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene | 100 | 16 | 88 |
Table 3: Buchwald-Hartwig Amination of 2-Haloquinoxalines
| Entry | Amine | Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 2-Chloroquinoxaline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 95 |
| 2 | Aniline | 2-Bromoquinoxaline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | 2-Chloroquinoxaline | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (2) | t-BuOH | 80 | 18 | 91 |
Table 4: Nucleophilic Aromatic Substitution on 2-Chloroquinoxaline
| Entry | Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | TEA (1.2) | EtOH | Reflux | 6 | 85-95 |
| 2 | Phenol | NaH (1.5) | DMF | 60-80 | 6-12 | 80-90 |
| 3 | Thiophenol | K₂CO₃ (1.5) | DMF | RT | 4-8 | 90-98 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the functionalization of the quinoxaline ring.
Protocol 1: Palladium-Catalyzed C-H Arylation of Quinoxaline
Objective: To synthesize 2-arylquinoxalines via direct C-H arylation.
Materials:
-
2-Phenylquinoxaline (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Pivalic acid (PivOH) (20 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMAc (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add 2-phenylquinoxaline, aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMAc and pivalic acid via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoxaline.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloroquinoxaline
Objective: To synthesize 2-arylquinoxalines from 2-chloroquinoxaline.
Materials:
-
2-Chloroquinoxaline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine 2-chloroquinoxaline, arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromoquinoxaline
Objective: To synthesize 2-aminoquinoxaline derivatives.
Materials:
-
2-Bromoquinoxaline (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add 2-bromoquinoxaline and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low yields in quinoxaline synthesis.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways
Caption: Simplified PI3K/Akt signaling pathway with quinoxaline inhibition.
Caption: MAPK signaling pathway illustrating potential inhibition by quinoxalines.
References
Validation & Comparative
Spectroscopic comparison of regioisomers of dichloroquinoxaline
A Spectroscopic Comparison of Dichloroquinoxaline Regioisomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of three common regioisomers of dichloroquinoxaline: 2,3-dichloroquinoxaline, 2,6-dichloroquinoxaline, and 5,8-dichloroquinoxaline. For researchers, synthetic chemists, and drug development professionals, accurate characterization of these isomers is critical, as the position of the chlorine atoms significantly influences the molecule's chemical reactivity, physical properties, and biological activity. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate unambiguous identification.
Comparative Spectroscopic Data
The following tables present a side-by-side comparison of the spectroscopic data for the dichloroquinoxaline regioisomers.
Table 1: ¹H NMR Spectroscopic Data
| Regioisomer | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| 2,3-Dichloroquinoxaline | 8.07–8.02 | m (2H) | CDCl₃ |
| 7.85–7.80 | m (2H) | CDCl₃ | |
| 2,6-Dichloroquinoxaline | ~8.7 (Predicted) | s (1H, H-3) | DMSO-d₆ |
| ~8.1 (Predicted) | d (1H, H-5) | DMSO-d₆ | |
| ~8.0 (Predicted) | d (1H, H-8) | DMSO-d₆ | |
| ~7.9 (Predicted) | dd (1H, H-7) | DMSO-d₆ | |
| 5,8-Dichloroquinoxaline | ~8.9 (Predicted) | s (2H, H-2, H-3) | CDCl₃ |
| ~7.8 (Predicted) | s (2H, H-6, H-7) | CDCl₃ |
Note: Predicted values are estimated based on substituent effects on the quinoxaline ring system and data from related compounds.
Table 2: ¹³C NMR Spectroscopic Data
| Regioisomer | Chemical Shift (δ) ppm | Solvent |
| 2,3-Dichloroquinoxaline | 143.3, 140.9, 131.6, 127.8 | CDCl₃ |
| 2,6-Dichloroquinoxaline | 145.4, 142.3, 141.2, 139.6, 132.5, 131.0, 130.3, 128.0 | DMSO-d₆ |
| 5,8-Dichloroquinoxaline | Predicted: ~145 (C2, C3), ~140 (C4a, C8a), ~130 (C5, C8), ~128 (C6, C7) | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Regioisomer | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 2,3-Dichloroquinoxaline | 3049 | Aromatic C-H Stretch |
| 1618, 1562 | C=N/C=C Stretch | |
| 753 | C-Cl Stretch / Aromatic C-H Bend | |
| 2,6-Dichloroquinoxaline | ~3100-3000 | Aromatic C-H Stretch |
| ~1610-1450 | C=N/C=C Stretch | |
| ~830 | Out-of-plane C-H Bend (para-disubstituted) | |
| ~770 | C-Cl Stretch | |
| 5,8-Dichloroquinoxaline | ~3100-3000 | Aromatic C-H Stretch |
| ~1600-1450 | C=N/C=C Stretch | |
| ~880 | Out-of-plane C-H Bend (isolated H) | |
| ~780 | C-Cl Stretch |
Table 4: UV-Vis and Mass Spectrometry Data
| Regioisomer | UV-Vis λmax (nm) | Solvent | Mass Spectrometry (m/z) | Ionization |
| 2,3-Dichloroquinoxaline | Predicted: 250-300 (π-π), 350-400 (n-π)[1] | Ethanol | 198 [M]⁺, 199 [M+H]⁺[2] | EI, ESI |
| 2,6-Dichloroquinoxaline | Predicted: 250-300 (π-π), 350-400 (n-π)[1] | Ethanol | 198 [M]⁺ | EI |
| 5,8-Dichloroquinoxaline | Predicted: 250-300 (π-π), 350-400 (n-π)[1] | Ethanol | 198 [M]⁺ | EI |
Experimental Workflow
The general workflow for the synthesis and subsequent spectroscopic characterization of dichloroquinoxaline isomers is outlined below. This process ensures the isolation of a pure product and its unambiguous identification.
Caption: General workflow for the synthesis and spectroscopic characterization of dichloroquinoxaline isomers.
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are provided below. Instrumentation and specific parameters may be varied based on available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[3]
-
¹H NMR Acquisition : Standard single-pulse experiments are performed. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-5 seconds.[3][4]
-
¹³C NMR Acquisition : Proton-decoupled pulse sequences are used. A wider spectral width (e.g., 0-200 ppm) is required, with a relaxation delay of 2-5 seconds.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A standard FT-IR spectrometer.
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used.[5] 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.
-
Data Acquisition : The spectrum is recorded over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[3][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A stock solution of the compound is prepared in a spectroscopic grade solvent (e.g., ethanol, chloroform). Serial dilutions are made to obtain concentrations within the linear range of the instrument (typically 1 x 10⁻⁵ to 1 x 10⁻⁴ M).[1]
-
Data Acquisition : The absorbance spectrum is recorded over a wavelength range of 200–800 nm using a quartz cuvette. A solvent blank is used as a reference.[1]
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.
-
Sample Preparation : For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion. For EI, the sample is often introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition : Mass spectra are acquired over a mass-to-charge (m/z) range of approximately 50–500. For EI, a standard ionization energy of 70 eV is used.
References
Validating the Purity of Synthesized 6,7-Dichloroquinoxaline for Biological Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step before their use in biological screening. This guide provides a comparative analysis of methods to validate the purity of 6,7-dichloroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. We present experimental data, detailed protocols for key analytical techniques, and a comparison with alternative compounds.
Introduction to this compound
Quinoxaline derivatives are known for their wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The specific compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. The purity of this starting material is paramount, as even minor impurities can lead to misleading results in biological assays or the generation of unintended side products in subsequent synthetic steps.
Purity Validation: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous determination of the purity of this compound. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparison of Purity Validation Methods for this compound and Alternatives
| Compound | Synthesis Yield (%) | Purity (%) | Analytical Method(s) Used | Reference Compound Purity (%) |
| This compound | 79 | >99 | HPLC, ¹H NMR, ¹³C NMR, MS | N/A |
| 6,7-dichloro-5,8-quinolinedione | 65 | 99.8 | Column Chromatography | N/A |
| 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline | - | - | - | - |
| 6-chloro-7-fluoro quinoxalines | 90 (intermediate) | - | Column Chromatography | N/A |
Note: Data is compiled from various research articles and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For this compound, 4,5-dichloro-1,2-phenylenediamine is reacted with glyoxal.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve 4,5-dichloro-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid.
-
Slowly add the aqueous glyoxal solution to the mixture while stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for assessing the purity of organic compounds by separating the main compound from any impurities.[4][5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound and to detect any proton- or carbon-containing impurities.[1][7][8]
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.
-
Impurities will present as additional, unassignable peaks in the spectra.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity. The isotopic pattern of chlorine is a key diagnostic feature.[9][10][11]
Instrumentation:
-
Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI)
Sample Preparation:
-
For EI-MS, a small amount of the solid sample is introduced directly into the ion source.
-
For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Data Analysis:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₄Cl₂N₂).
-
Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. There will be an M⁺ peak, an M+2 peak (due to one ³⁷Cl atom), and an M+4 peak (due to two ³⁷Cl atoms) with a specific intensity ratio (approximately 9:6:1).[10][11]
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purity validation of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. heteroletters.org [heteroletters.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
In Vitro Cytotoxicity of Novel Quinoxaline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the cytotoxic effects of various novel quinoxaline derivatives against several cancer cell lines. The quinoxaline scaffold is a recognized pharmacophore in the development of new anticancer agents, with derivatives demonstrating a wide range of biological activities, including potent cytotoxic effects. [1][2]
This guide synthesizes recent experimental data to provide a clear comparison of the cytotoxic potential of these compounds, details the methodologies used for their evaluation, and illustrates a key signaling pathway involved in their mechanism of action.
Comparative Cytotoxicity of Quinoxaline Derivatives
The cytotoxic activity of selected novel quinoxaline derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates greater cytotoxic potency.[1]
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 | Colon Carcinoma | 2.5 | [3] |
| MCF-7 | Breast Adenocarcinoma | 9 | [3] | |
| Compound VIIIa | HepG2 | Liver Hepatocellular Carcinoma | 9.8 | [3] |
| Compound VIIIe | HCT116 | Colon Carcinoma | 8.4 | [3] |
| Compound IV | PC-3 | Prostate Cancer | 2.11 | [1] |
| Compound XVa | HCT116 | Colon Carcinoma | 4.4 | [4] |
| MCF-7 | Breast Adenocarcinoma | 5.3 | [4] | |
| Compound 10 | MKN 45 | Gastric Adenocarcinoma | 0.073 | [5] |
| Compound 12 | (Various) | Human Cancer Cell Lines | 0.19-0.51 | [6] |
| Compound 4m | A549 | Non-small-cell Lung Cancer | 9.32 | [7] |
| Compound 4b | A549 | Non-small-cell Lung Cancer | 11.98 | [7] |
| Compound 3 | MCF-7 | Breast Cancer | 2.89 | [8] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess the in vitro cytotoxic effects of chemical compounds.[9][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[11]
Materials:
-
Cancer cell lines of interest
-
Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilization solution[1][9]
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow the cells to attach.[1][9]
-
Compound Treatment: Serial dilutions of the quinoxaline derivatives are prepared in the culture medium. The medium in the wells is replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (medium with solvent) and a blank control (medium only) are also included. The plates are incubated for a specified period, typically 48 to 72 hours.[1][9]
-
MTT Addition and Incubation: After the treatment period, 20 µL of the 5 mg/mL MTT solution is added to each well. The plates are then incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.[9]
Signaling Pathway
Many quinoxaline derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death).[12] One of the key mechanisms is the induction of the mitochondrial pathway of apoptosis, which can be initiated by cellular stress.[6][12]
Caption: Mitochondrial Apoptosis Pathway Induced by Quinoxaline Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unraveling the Structure-Activity Relationship of 6,7-Dichloroquinoxaline Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a paramount objective. Among the myriad of heterocyclic compounds, the quinoxaline scaffold has garnered significant attention due to its diverse pharmacological activities. This guide provides a comprehensive comparison of 6,7-dichloroquinoxaline analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to serve as a valuable resource for the rational design of next-generation quinoxaline-based therapeutics.
Quantitative Data Summary: A Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the 2 and 3 positions of the quinoxaline core. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of a series of these analogs, providing a clear comparison of their potency.
Table 1: Cytotoxicity of 6,7-Dichloro-2,3-disubstituted Quinoxaline Analogs
A study by Akar and Benkli synthesized a series of 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives and evaluated their cytotoxic effects against F2408 and H-ras active 5RP7 cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values highlight key SAR trends.[1]
| Compound ID | R2 Substituent | R3 Substituent | F2408 IC50 (µM) | 5RP7 IC50 (µM) |
| 1 | Phenyl | Phenyl | > 100 | > 100 |
| 2 | 4-Methylphenyl | 4-Methylphenyl | > 100 | > 100 |
| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | > 100 | > 100 |
| 4 | 4-Chlorophenyl | 4-Chlorophenyl | > 100 | > 100 |
| 5 | 4-Bromophenyl | 4-Bromophenyl | > 100 | > 100 |
| 6 | 2-Hydroxyphenyl | 2-Hydroxyphenyl | 50 | 75 |
| 7 | 3-Hydroxyphenyl | 3-Hydroxyphenyl | > 100 | > 100 |
| 8 | 4-Hydroxyphenyl | 4-Hydroxyphenyl | 25 | 50 |
| 9 | 2,3-Dihydroxyphenyl | 2,3-Dihydroxyphenyl | > 100 | > 100 |
| 10 | 2,5-Dihydroxyphenyl | 2,5-Dihydroxyphenyl | > 100 | > 100 |
| 11 | 3,4-Dihydroxyphenyl | 3,4-Dihydroxyphenyl | > 100 | > 100 |
| 12 | 2-Furyl | 2-Furyl | > 100 | > 100 |
Structure-Activity Relationship Insights from Cytotoxicity Data:
-
Substitution at the 2 and 3 positions is crucial for activity: Unsubstituted phenyl, as well as phenyl rings with electron-donating (methyl, methoxy) or electron-withdrawing (chloro, bromo) groups in the para position, showed weak to no cytotoxic activity.[1]
-
Hydroxyl groups enhance activity: The introduction of hydroxyl groups on the phenyl rings significantly increased cytotoxicity. Notably, analogs with a hydroxyl group at the para-position (Compound 8) or ortho-position (Compound 6) of the phenyl ring exhibited the most potent activity.[1] This suggests that the position of the hydroxyl group influences the biological effect.
-
Di-hydroxyphenyl substitutions were not beneficial: Compounds with two hydroxyl groups on the phenyl rings did not show improved activity over the mono-hydroxylated analogs.[1]
Table 2: Kinase Inhibitory Activity of Structurally Related Quinoxaline Analogs
While specific kinase inhibition data for a broad range of this compound analogs is limited, studies on structurally related quinoxaline and quinoline derivatives provide valuable insights into their potential as kinase inhibitors. For instance, certain quinoxaline derivatives have been identified as inhibitors of key signaling kinases like EGFR and those in the PI3K/Akt/mTOR pathway.[2][3]
| Compound Class | Target Kinase(s) | Key Structural Features for Activity |
| 4-Anilinoquinazolines | EGFR, HER-2 | 6,7-disubstitution, Michael acceptors at the 6-position for irreversible inhibition.[4] |
| 6,7-Dimethyl Quinoxalines | GSK3β, DYRK1A, CLK1 | Schiff base derivatives with halide substitutions on the appended aromatic ring.[5][6] |
| General Quinoxalines | PI3K/mTOR | The quinoxaline scaffold acts as a dual inhibitor.[2][7] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxaline Derivatives
A general and widely used method for the synthesis of 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][8]
General Procedure:
-
Dissolve 4,5-dichlorobenzene-1,2-diamine in glacial acetic acid.
-
Add an equimolar amount of the desired 1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenyl substitution) to the solution.
-
Heat the reaction mixture under reflux for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture over ice to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6,7-dichloro-2,3-disubstituted-quinoxaline analog.
-
Characterize the final product using spectroscopic methods such as IR, 1H-NMR, and Mass Spectrometry.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., F2408, 5RP7) in a 96-well plate at a density of 1 x 10^3 cells/well in 200 µL of culture medium containing 10% Fetal Calf Serum (FCS).
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, expose the cells to various concentrations of the this compound analogs (typically ranging from 0.01 to 100 µM) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
General Procedure (Luminescence-based assay):
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP in a suitable kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted compounds or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
ADP Detection: After the kinase reaction, add a reagent that converts the ADP produced into a luminescent signal (e.g., using the ADP-Glo™ Kinase Assay).
-
Luminescence Measurement: Measure the luminescence in each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
Quinoxaline derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific targets for many this compound analogs are still under investigation, research on related compounds provides valuable insights into their potential mechanisms of action.
One notable example is 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), which has been shown to induce apoptosis in cancer cells.[9][10] This induction of programmed cell death is a key mechanism for the efficacy of many anticancer drugs. The apoptotic signaling pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Below is a diagram illustrating a potential mechanism of action for this compound analogs, focusing on the induction of the intrinsic apoptotic pathway.
Furthermore, many quinoxaline derivatives are known to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and intracellular signaling cascades like the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer. Inhibition of these pathways can lead to a reduction in cell proliferation, survival, and angiogenesis.
The following diagram illustrates a generalized experimental workflow for the screening and characterization of this compound analogs as potential anticancer agents.
References
- 1. turkjps.org [turkjps.org]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Quinoxaline-Based NMDA Receptor Antagonists: Focus on 6,7-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6,7-dichloroquinoxaline and other notable quinoxaline-based antagonists of the N-methyl-D-aspartate (NMDA) receptor. The content is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Quinoxaline-Based NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is implicated in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders. Quinoxaline derivatives have emerged as a significant class of NMDA receptor antagonists, primarily targeting the strychnine-insensitive glycine co-agonist site on the GluN1 subunit.[2][3] This allosteric modulation offers a nuanced approach to tempering NMDA receptor activity. Among these, this compound-2,3-dione (DCQX) is a well-characterized example, noted for its high selectivity for the glycine site.[4][5] This guide will compare this compound with other key quinoxaline and related antagonists, presenting their performance based on available experimental data.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the in vitro binding affinities and potencies of this compound and other selected quinoxaline-based NMDA receptor antagonists. These values, primarily half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), are critical indicators of a compound's potency at the NMDA receptor glycine site.
| Compound | Chemical Structure | Target Site | In Vitro Potency (IC50/Kd) | Key Characteristics |
| This compound-2,3-dione (DCQX) | Quinoxaline-2,3-dione | Glycine site of NMDA Receptor | IC50: ~5.7 µM for displacement of [3H]glycine[4] | Highly selective competitive antagonist at the glycine site.[4][5] |
| ACEA-1021 (Licostinel) | 5-Nitro-6,7-dichloroquinoxaline-2,3-dione | Glycine site of NMDA Receptor | IC50: ~5 nM[6] | Potent and selective glycine site antagonist with neuroprotective properties.[6][7] Its clinical development was halted due to low solubility and lack of metabolism.[6] |
| L-701,324 | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | Glycine site of NMDA Receptor | IC50: ~2 nM[8] | Potent and orally active antagonist with a long duration of action.[9][10] |
| GV150526A | 3-[2-(Phenylaminocarbonyl)ethenyl]-4,6-dichloroindole-2-carboxylic acid | Glycine site of NMDA Receptor | Kd: ~0.8 nM[11] | High-affinity antagonist for the glycine site.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize quinoxaline-based NMDA receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the NMDA receptor glycine site.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
Radioligand (e.g., [3H]glycine or a specific antagonist radioligand like [3H]GV150526A)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in a cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique measures the ion flow through NMDA receptor channels in response to agonist application, and how this is affected by an antagonist.
Objective: To assess the functional antagonism of NMDA receptor-mediated currents by a test compound.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Extracellular solution (containing NMDA and glycine)
-
Intracellular solution (for the micropipette)
-
Test compound
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Patching: Form a high-resistance seal ("giga-seal") between the micropipette and the cell membrane, and then rupture the membrane to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.
-
Agonist Application: Apply NMDA and glycine to the extracellular solution to evoke an inward current through the NMDA receptors.
-
Antagonist Application: Co-apply the test compound with the agonists and record the change in the evoked current.
-
Data Analysis: Measure the reduction in the NMDA-evoked current in the presence of the antagonist to determine its potency (e.g., IC50).
In Vivo Model: Maximal Electroshock (MES) Test
The MES test is a preclinical model used to evaluate the anticonvulsant properties of a compound.
Objective: To assess the in vivo efficacy of an NMDA receptor antagonist in preventing seizures.
Materials:
-
Mice or rats
-
Electroshock apparatus with corneal or auricular electrodes
-
Test compound and vehicle
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the animals (e.g., intraperitoneally).
-
Acclimation: Allow a set period for the compound to be absorbed and distributed.
-
Electroshock: Deliver a brief, high-frequency electrical stimulus through the electrodes to induce a maximal seizure.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the endpoint of the assay.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50).[12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the NMDA receptor signaling pathway and a typical experimental workflow.
Conclusion
Quinoxaline-based compounds, particularly those acting as antagonists at the glycine site of the NMDA receptor, represent a significant area of research for the development of novel therapeutics for neurological disorders. This compound serves as a foundational tool for understanding the structure-activity relationships within this class of compounds. While newer derivatives like ACEA-1021 have demonstrated higher potency, challenges related to pharmacokinetics and bioavailability remain. The comparative data and experimental protocols provided in this guide are intended to support further research and development in this promising field.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The N-methyl-D-aspartate (NMDA) receptor glycine site antagonist ACEA 1021 does not produce pathological changes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor binding characteristics of the novel NMDA receptor glycine site antagonist [3H]GV150526A in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6,7-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of various synthetic routes to 6,7-dichloroquinoxaline, a key intermediate in the development of pharmaceuticals and other functional materials. By objectively comparing different methodologies and presenting supporting experimental data, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.
Executive Summary
The synthesis of this compound is most commonly achieved through the condensation of 4,5-dichlorobenzene-1,2-diamine with a 1,2-dicarbonyl compound, typically glyoxal. This classical approach offers a straightforward pathway to the desired product. However, variations in reaction conditions, including the use of catalysts and alternative energy sources like microwave irradiation, can significantly impact reaction times, yields, and the overall green profile of the synthesis. This guide explores the nuances of these different approaches, providing a comparative overview of their synthetic efficiency.
Data Summary: A Comparative Overview of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound and its derivatives. This allows for a direct comparison of their efficiency based on reported yields and reaction conditions.
| Route | Starting Materials | Dicarbonyl Source | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Classical Condensation | 4,5-dichlorobenzene-1,2-diamine | Glyoxal | Glacial Acetic Acid | Reflux | 4-5 hours | Not explicitly stated for parent compound; 53-85% for 2,3-disubstituted derivatives | [1] |
| Catalytic Condensation | o-phenylenediamine (analogous) | Benzil (analogous) | Toluene | Alumina-supported MoVP catalyst / Room Temp | 2 hours | 92% (for 2,3-diphenylquinoxaline) | [2][3] |
| Microwave-Assisted Synthesis | 2,3-dichloroquinoxaline (starting material) | Various nucleophiles | Solvent-free | Microwave irradiation (160°C) | 5 minutes | up to 69% (for derivatives) | [4] |
Experimental Protocols
Route 1: Classical Condensation for 6,7-Dichloro-2,3-disubstituted-quinoxalines
This protocol is a general procedure for the synthesis of this compound derivatives.[1]
Materials:
-
4,5-dichlorobenzene-1,2-diamine (5 mmol)
-
Substituted 1,2-dicarbonyl compound (e.g., benzil) (5 mmol)
-
Glacial Acetic Acid (50 ml)
-
Ice water
-
25% aqueous ammonia
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine equimolar amounts (5 mmol) of 4,5-dichlorobenzene-1,2-diamine and the substituted dicarbonyl compound.
-
Add 50 ml of glacial acetic acid to the flask.
-
Heat the mixture under reflux for 4-5 hours.
-
After the reaction is complete, pour the reaction mixture into ice water.
-
Neutralize the mixture with 25% aqueous ammonia.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 6,7-dichloro-2,3-disubstituted-quinoxaline.
Route 2: Catalytic Condensation for 2,3-Diphenylquinoxaline (Analogous Route)
This protocol describes a highly efficient, room temperature synthesis of 2,3-diphenylquinoxaline using a recyclable heterogeneous catalyst. This method can be adapted for the synthesis of 6,7-dichloro-2,3-diphenylquinoxaline.[2][3]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
Toluene (8 mL)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)
-
Anhydrous Na2SO4
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in 8 mL of toluene, add 0.1 g of the alumina-supported catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst by filtration.
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
Visualizing the Synthetic Pathways
To better understand the workflow of the primary synthetic route, the following diagram is provided.
References
Comparative Analysis of the Anticancer Mechanisms of Quinoxaline Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals.
The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a structure of significant interest in medicinal chemistry due to its broad spectrum of biological activities.[1] Notably, quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with potent activity against various tumors.[2] Their anticancer effects are exerted through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of crucial protein kinases, and interaction with DNA.[1][3] This guide provides a comparative analysis of these mechanisms, supported by experimental data and detailed protocols.
Induction of Apoptosis
A primary mechanism by which quinoxaline derivatives exhibit anticancer activity is the induction of apoptosis, or programmed cell death.[3] This process is tightly regulated by a complex network of signaling pathways that, when activated, lead to the systematic dismantling of the cell.
Several studies have demonstrated the ability of quinoxaline derivatives to modulate key proteins in the apoptotic cascade. For instance, the derivative 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) was found to significantly decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in colon cancer cells.[4] Another compound (Compound IV in a study by Ali et al.) upregulated pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating Bcl-2 in prostate cancer (PC-3) cells, ultimately leading to apoptosis.[5]
Signaling Pathway: Intrinsic Apoptosis
The intrinsic, or mitochondrial, pathway of apoptosis is a common target for quinoxaline derivatives. The process is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability, regulated by the Bcl-2 family of proteins. This results in the release of cytochrome c, which activates a cascade of caspases, the executioners of apoptosis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6,7-Dichloroquinoxaline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for 6,7-dichloroquinoxaline, a chemical intermediate used in various research applications. Adherence to these guidelines is essential to protect personnel, the environment, and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for similar chlorinated quinoxaline compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required to protect clothing.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification:
-
This compound should be classified as a hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (19853-64-6) and the approximate quantity of waste.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the full chemical name, CAS number, and quantity of the waste.
-
Important Note: A specific Safety Data Sheet (SDS) for this compound (CAS 19853-64-6) was not found during the literature search. The disposal procedures outlined above are based on the safety data sheets of isomeric and related compounds, such as 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline. It is crucial to consult with your institution's EHS professionals and a licensed waste disposal service for guidance specific to your location and circumstances.
Summary of Key Data
The following table summarizes available data for this compound and related isomers. This information is provided for reference and to underscore the hazardous nature of this class of compounds.
| Property | This compound | 2,3-Dichloroquinoxaline | 2,6-Dichloroquinoxaline |
| CAS Number | 19853-64-6 | 2213-63-0 | 18671-97-1 |
| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₄Cl₂N₂ | C₈H₄Cl₂N₂ |
| Appearance | Solid | Beige Solid | Solid |
| Hazards | Assumed to be an irritant and toxic | Causes skin and serious eye irritation. Toxic if swallowed. May cause respiratory irritation.[1] | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
By following these procedures and consulting with safety professionals, you can ensure the responsible management of this compound waste in your laboratory.
References
Personal protective equipment for handling 6,7-Dichloroquinoxaline
Essential Safety and Handling Guide for 6,7-Dichloroquinoxaline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact in the laboratory.
Personal Protective Equipment (PPE)
To mitigate risks of exposure through inhalation, skin contact, or eye contact, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses equipped with side shields are required.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation.[1][3] | |
| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for any signs of degradation or puncture before use.[1][4][5][6] |
| Body Protection | Lab Coat/Coveralls | A standard laboratory coat is the minimum requirement. For handling larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls are advised.[1][4] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] For brief exposures or in areas with inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[1][5] In emergency situations or when concentrations are unknown, a self-contained breathing apparatus (SCBA) is required.[1][8] |
Operational Plan: Handling and Storage
Proper operational procedures are crucial for the safe handling and storage of this compound, ensuring the compound's integrity while preventing accidental exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][7]
-
Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Dispensing: When weighing or transferring the solid material, do so in a manner that avoids the creation of dust.[1][6][7][9]
-
Contact Avoidance: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[7]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[7][10] Do not eat, drink, or smoke in the laboratory.[10]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][11]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[11]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal Plan
All waste containing this compound must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations.[1]
Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and wipes, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[6]
Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for disposal through a licensed professional waste disposal service.[5]
-
A common disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This may involve dissolving the material in a combustible solvent prior to incineration.[6]
Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. capotchem.cn [capotchem.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. epa.gov [epa.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
